molecular formula C12H10O B12398755 4-Hydroxy biphenyl-d5

4-Hydroxy biphenyl-d5

Cat. No.: B12398755
M. Wt: 175.24 g/mol
InChI Key: YXVFYQXJAXKLAK-RALIUCGRSA-N
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Description

4-Hydroxy biphenyl-d5 is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 175.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O

Molecular Weight

175.24 g/mol

IUPAC Name

4-(2,3,4,5,6-pentadeuteriophenyl)phenol

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D

InChI Key

YXVFYQXJAXKLAK-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 4-Hydroxy Biphenyl-d5: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy biphenyl-d5. This deuterated analog of 4-hydroxybiphenyl serves as a crucial internal standard in quantitative analytical studies, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]

Core Chemical Properties

This compound, with the CAS number 1126389-67-0, is a stable isotope-labeled form of 4-hydroxybiphenyl.[1] The incorporation of five deuterium (B1214612) atoms into the biphenyl (B1667301) structure results in a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]

Physicochemical Data
PropertyThis compound4-Hydroxybiphenyl (non-deuterated)
Molecular Formula C₁₂H₅D₅O[2]C₁₂H₁₀O[3]
Molecular Weight 175.24 g/mol [2]170.21 g/mol [3][4]
CAS Number 1126389-67-0[1]92-69-3[4]
Appearance Not specifiedNearly white solid[4]
Melting Point Not specified164-166 °C[3]
Boiling Point Not specified305-308 °C[3]
Solubility Not specifiedSoluble in methanol (B129727) (50 mg/mL), ethanol, ether, and chloroform. Slightly soluble in petroleum ether.[4]

Synthesis

The synthesis of 4-hydroxybiphenyl derivatives can be achieved through various methods. One common industrial process involves the alkaline hydrolysis of biphenyl-4-sulfonic acid.[5] Another approach is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a phenylboronic acid and a halogenated phenol.[6] For the synthesis of this compound, a deuterated starting material would be incorporated into a similar synthetic route. A plausible synthetic pathway is illustrated below.

Synthesis_Pathway Phenyl-d5-boronic acid Phenyl-d5-boronic acid Reaction Phenyl-d5-boronic acid->Reaction 4-Iodophenol 4-Iodophenol 4-Iodophenol->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Suzuki-Miyaura Coupling Base Base Base->Reaction This compound This compound Reaction->this compound

A potential synthetic route to this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using this compound as an internal standard.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Spiking with\nthis compound Spiking with This compound Sample Collection->Spiking with\nthis compound Extraction Extraction Spiking with\nthis compound->Extraction LC-MS or GC-MS LC-MS or GC-MS Extraction->LC-MS or GC-MS Peak Integration Peak Integration LC-MS or GC-MS->Peak Integration Ratio Calculation\n(Analyte/Internal Standard) Ratio Calculation (Analyte/Internal Standard) Peak Integration->Ratio Calculation\n(Analyte/Internal Standard) Quantification Quantification Ratio Calculation\n(Analyte/Internal Standard)->Quantification

Workflow for analyte quantification using an internal standard.
Representative LC-MS Protocol

Below is a representative, though not exhaustive, protocol for the quantification of 4-hydroxybiphenyl in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • 4-hydroxybiphenyl: Precursor ion (m/z) 169.1 -> Product ion (m/z) 141.1

    • This compound: Precursor ion (m/z) 174.1 -> Product ion (m/z) 146.1

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Biological Activity and Signaling

While this compound itself is primarily used as a research tool and is not expected to have intrinsic biological activity different from its non-deuterated form, the parent compound, 4-hydroxybiphenyl, has been studied for its biological effects. It is a known metabolite of biphenyl and can be formed in the liver.[7] Some studies have suggested that hydroxylated biphenyls may interact with estrogen receptors.[4]

The metabolic pathway of biphenyl to 4-hydroxybiphenyl is a key consideration in toxicology and drug metabolism studies.

Metabolism_Pathway Biphenyl Biphenyl 4-Hydroxybiphenyl 4-Hydroxybiphenyl Biphenyl->4-Hydroxybiphenyl Hydroxylation Cytochrome P450\n(e.g., CYP2C9) Cytochrome P450 (e.g., CYP2C9) Cytochrome P450\n(e.g., CYP2C9)->Biphenyl Further Conjugation Further Conjugation 4-Hydroxybiphenyl->Further Conjugation Further Conjugation\n(Glucuronidation, Sulfation) Further Conjugation (Glucuronidation, Sulfation)

Metabolic pathway of biphenyl to 4-hydroxybiphenyl.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS and GC-MS analyses. This guide provides a foundational understanding of its chemical properties and a framework for its application in experimental settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy biphenyl-d5 (CAS No. 1126389-67-0), a deuterated analog of 4-hydroxybiphenyl.[1] This isotopically labeled compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enhancing the accuracy of analytical methods such as mass spectrometry and liquid chromatography.[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized method for carbon-carbon bond formation offers high yields and functional group tolerance. The general strategy involves the coupling of a deuterated arylboronic acid with a halogenated phenol (B47542) derivative.

A plausible synthetic route involves the reaction of benzene-d6 (B120219) to produce phenyl-d5-boronic acid, which is then coupled with 4-iodophenol (B32979). The hydroxyl group of 4-iodophenol is typically protected during the coupling reaction to prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

Step 1: Synthesis of Phenyl-d5-boronic acid

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve benzene-d6 (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -60 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure to yield crude phenyl-d5-boronic acid, which can be purified by recrystallization.

Step 2: Protection of 4-Iodophenol

  • To a solution of 4-iodophenol (1.0 eq) in anhydrous THF, add imidazole (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the TBDMS-protected 4-iodophenol.

Step 3: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine phenyl-d5-boronic acid (1.1 eq), TBDMS-protected 4-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the solvent under reduced pressure to yield the crude protected product.

Step 4: Deprotection

  • Dissolve the crude protected this compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following techniques are essential for its structural elucidation and quantification.

Physicochemical Properties
PropertyValueReference
CAS Number 1126389-67-0[1]
Molecular Formula C12H5D5O
Molecular Weight 175.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 164-167 °CBased on non-deuterated analog
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart due to the substitution of five protons with deuterium. The spectrum will primarily show signals for the four protons on the hydroxyl-bearing phenyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d2HProtons ortho to the phenyl group
~6.90d2HProtons meta to the phenyl group
~5.00s (broad)1HHydroxyl proton

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the twelve carbon atoms in the biphenyl (B1667301) structure. The signals for the deuterated phenyl ring will appear as multiplets due to C-D coupling.

Chemical Shift (δ, ppm)Assignment
~155C-OH
~140C-C (quaternary)
~132C-C (quaternary, deuterated ring)
~129 (multiplet)C-D (deuterated ring)
~128C-H (ortho to phenyl)
~116C-H (meta to phenyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z 175.

m/zRelative IntensityAssignment
175High[M]⁺
146Moderate[M - CHO]⁺
120Moderate[M - C6H5]⁺ (loss of non-deuterated phenyl)
82Moderate[C6D5]⁺

Note: Fragmentation patterns are predicted and may vary based on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch
~3030MediumAromatic C-H stretch
~2280Weak to MediumAromatic C-D stretch
~1600, 1480StrongAromatic C=C stretch
~1250StrongC-O stretch (phenol)
~830Strongpara-disubstituted C-H bend

Experimental Workflows and Signaling Pathways

To visualize the synthesis and characterization workflow, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Benzene-d6 Benzene-d6 Boronic_Acid_Formation Phenyl-d5-boronic acid Synthesis Benzene-d6->Boronic_Acid_Formation 4-Iodophenol 4-Iodophenol Protection Protection of 4-Iodophenol 4-Iodophenol->Protection Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid_Formation->Suzuki_Coupling Protection->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesized_Product Purified this compound Physicochemical Physicochemical Properties Synthesized_Product->Physicochemical Spectroscopy Spectroscopic Analysis Synthesized_Product->Spectroscopy Purity_Analysis Purity Assessment (HPLC, GC) Synthesized_Product->Purity_Analysis NMR ¹H and ¹³C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR Infrared Spectroscopy Spectroscopy->IR

Caption: Characterization workflow for this compound.

Conclusion

This technical guide outlines a robust and detailed approach to the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of deuterated internal standards like this compound is crucial for obtaining accurate and reliable quantitative data in bioanalytical studies.

References

A Technical Guide to 4-Hydroxybiphenyl-d5: Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybiphenyl-d5 is the deuterium-labeled form of 4-hydroxybiphenyl, a metabolite of biphenyl. In drug development and metabolic research, deuterated compounds like 4-Hydroxybiphenyl-d5 are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Their use improves the accuracy and reliability of pharmacokinetic studies by allowing for precise quantification of the non-labeled analyte in biological matrices.[2] The stability and isotopic purity of these standards are critical for generating reproducible and accurate data. This guide provides an in-depth overview of the methods used to assess the isotopic purity and stability of 4-Hydroxybiphenyl-d5, along with recommended handling and storage procedures.

Isotopic Purity of 4-Hydroxybiphenyl-d5

The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the specified positions. High isotopic enrichment, typically ≥98%, is recommended to minimize background interference and ensure clear mass separation during analysis.[3] The primary techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Data Presentation: Isotopic Purity Assessment

While a specific Certificate of Analysis for 4-Hydroxybiphenyl-d5 was not available in the public domain, the following table summarizes the typical specifications and the analytical methods used for its determination.

ParameterTypical SpecificationAnalytical Method
Chemical Purity >98%HPLC, UPLC
Isotopic Purity ≥98 atom % DHigh-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula C₁₂H₅D₅O-
Molecular Weight 175.24 g/mol -

Note: Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique for determining isotopic purity due to its high sensitivity and mass accuracy.[2][4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of 4-Hydroxybiphenyl-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of the deuterated compound and its potential isotopologues (molecules with fewer than five deuterium (B1214612) atoms).

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ion of 4-Hydroxybiphenyl-d5 ([M+H]⁺ or [M-H]⁻) and its corresponding non-deuterated (d0) to partially deuterated (d1-d4) isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the location and extent of deuteration.[3][5]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of 4-Hydroxybiphenyl-d5 in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H NMR).

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. The residual proton signals corresponding to the deuterated positions will be observed.

    • ²H NMR: Acquire a ²H NMR spectrum. Signals will be observed for each deuterium atom in the molecule.

  • Data Analysis:

    • In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integrals of a known internal standard or a non-deuterated portion of the molecule.

    • In the ²H NMR spectrum, the relative integrals of the deuterium signals confirm the positions of deuteration. A combination of quantitative ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[5]

Stability of 4-Hydroxybiphenyl-d5

Maintaining the stability of deuterated internal standards is crucial for the integrity of analytical data. Stability studies, including forced degradation, are performed to understand the potential degradation pathways and to establish appropriate storage and handling conditions.

Data Presentation: Recommended Storage and Stability
ParameterRecommendation
Storage Temperature -20°C for long-term storage
Light Sensitivity Store in amber vials or protect from light
Hygroscopicity Store in a desiccator; handle under an inert atmosphere (e.g., argon or nitrogen) if possible
pH Stability Avoid strongly acidic or basic solutions to prevent H/D exchange
Recommended Solvent Methanol or acetonitrile (B52724) for stock solutions
Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]

Methodology:

  • Sample Preparation: Prepare solutions of 4-Hydroxybiphenyl-d5 in various stress conditions. A control sample, protected from stress, should also be prepared.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At specified time points, analyze the stressed samples and the control sample using a stability-indicating HPLC method with UV or MS detection.

    • The method should be capable of separating the intact 4-Hydroxybiphenyl-d5 from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each stress condition.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS.

    • Assess for any loss of the deuterium label (H/D exchange) by monitoring the mass spectrum of the parent compound.

Visualizations

Experimental Workflow for Purity and Stability Assessment

cluster_0 Isotopic Purity Assessment cluster_1 Stability Assessment (Forced Degradation) P1 Sample Preparation (Dilute Solution) P2 HRMS Analysis (Full Scan) P1->P2 P3 NMR Analysis (1H and 2H) P1->P3 P4 Data Analysis (Calculate % Purity) P2->P4 P3->P4 End Characterized Standard P4->End S1 Prepare Samples in Stress Conditions S2 Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) S1->S2 S3 Stability-Indicating HPLC-UV/MS Analysis S2->S3 S4 Data Evaluation (% Degradation, H/D Exchange) S3->S4 S4->End Start 4-Hydroxy- biphenyl-d5 Start->P1 Start->S1

Caption: Workflow for assessing the isotopic purity and stability of 4-Hydroxybiphenyl-d5.

Metabolic Pathway of 4-Hydroxybiphenyl

cluster_pathway Phase II Metabolism of 4-Hydroxybiphenyl Metabolite 4-Hydroxybiphenyl SULTs Sulfotransferases (e.g., SULT1A1) Metabolite->SULTs Sulfation UGTs UDP-Glucuronosyltransferases (UGTs) Metabolite->UGTs Glucuronidation Sulfate 4-Hydroxybiphenyl Sulfate Glucuronide 4-Hydroxybiphenyl Glucuronide SULTs->Sulfate UGTs->Glucuronide

Caption: Major phase II metabolic pathways of 4-Hydroxybiphenyl.

Conclusion

The reliability of quantitative bioanalytical methods heavily depends on the quality of the internal standards used. For 4-Hydroxybiphenyl-d5, ensuring high isotopic purity and stability is paramount. This guide has outlined the standard analytical procedures for verifying isotopic enrichment using HRMS and NMR and for assessing stability through forced degradation studies. Adherence to proper storage and handling protocols will further ensure the integrity of this critical reagent in drug development and research. Researchers should always consult the supplier's Certificate of Analysis for specific data and recommendations.

References

A Technical Guide to 4-Hydroxy Biphenyl-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Deuterated Internal Standard for Accurate Quantification of 4-Hydroxybiphenyl

This technical guide provides a comprehensive overview of 4-Hydroxy biphenyl-d5, a critical internal standard for the accurate quantification of its non-labeled counterpart, 4-hydroxybiphenyl (also known as 4-biphenylol). This document is intended for researchers, scientists, and drug development professionals who require precise and reliable analytical methods for the determination of this biphenyl (B1667301) metabolite.

Introduction to this compound

This compound is a stable, deuterium-labeled isotopologue of 4-hydroxybiphenyl. The incorporation of five deuterium (B1214612) atoms onto the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its primary application lies in correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Sourcing and Specifications of this compound Standard

A reliable source is paramount for obtaining a high-quality analytical standard. Several reputable chemical suppliers offer this compound. When sourcing this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Key Specifications of this compound Standard

ParameterSpecificationSource
Chemical Name This compoundSupplier CoA
Synonyms [1,1'-Biphenyl]-4-ol-d5Supplier Information
CAS Number 1126389-67-0Supplier Information
Molecular Formula C₁₂H₅D₅OSupplier Information
Molecular Weight 175.24 g/mol Supplier Information
Chemical Purity Typically ≥98%Supplier CoA
Isotopic Purity Typically ≥99 atom % DSupplier CoA
Format Commonly available as a solid (neat) or in solution (e.g., in methanol)Supplier Catalogs

Experimental Protocols: Quantitative Analysis of 4-Hydroxybiphenyl using this compound

The following section outlines a general workflow and a detailed experimental protocol for the quantification of 4-hydroxybiphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

General Workflow for Quantitative Analysis

The logical flow for a typical quantitative analysis using a deuterated internal standard is depicted below.

Quantitative_Analysis_Workflow cluster_Preparation Sample and Standard Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Processing and Quantification A Prepare Calibration Standards (analyte + IS) L Construct Calibration Curve A->L B Prepare Quality Control Samples (analyte + IS) M Quantify Analyte in Samples B->M C Prepare Plasma Samples D Add Internal Standard (IS) (this compound) to Plasma Samples C->D E Perform Protein Precipitation (e.g., with acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G Inject Extract into LC-MS/MS System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM mode) H->I J Integrate Peak Areas (Analyte and IS) I->J K Calculate Peak Area Ratios (Analyte/IS) J->K K->L K->M

Workflow for quantitative analysis.
Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for method development and should be optimized and validated for specific laboratory conditions and matrices.

1. Preparation of Standard and Working Solutions:

  • Stock Solution of 4-Hydroxybiphenyl (Analyte): Accurately weigh a known amount of 4-hydroxybiphenyl standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Stock Solution of this compound (Internal Standard - IS): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following table provides typical LC-MS/MS parameters that can be used as a starting point for method development.

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized)
MRM Transitions 4-hydroxybiphenyl: [M-H]⁻ or [M+H]⁺ (parent ion) → characteristic product ion This compound: [M-H]⁻ or [M+H]⁺ (parent ion + 5 Da) → characteristic product ion
Collision Energy To be optimized for each transition

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard, quality control sample, and unknown sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 4-hydroxybiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

While 4-hydroxybiphenyl is a metabolite and not typically involved in direct cell signaling initiation, its formation is a key step in the metabolic pathway of biphenyl. Understanding this pathway is crucial for toxicological and pharmacological studies.

Biphenyl_Metabolism Biphenyl Biphenyl P450 Cytochrome P450 (e.g., CYP1A1, CYP2B6) Biphenyl->P450 AreneOxide Biphenyl Arene Oxide (intermediate) P450->AreneOxide Oxidation EpoxideHydrolase Epoxide Hydrolase AreneOxide->EpoxideHydrolase Hydroxybiphenyl 4-Hydroxybiphenyl AreneOxide->Hydroxybiphenyl Rearrangement Dihydrodiol Biphenyl Dihydrodiol EpoxideHydrolase->Dihydrodiol Hydration Dehydrogenase Dehydrogenase Dihydrodiol->Dehydrogenase Catechol Biphenyl Catechol Dehydrogenase->Catechol Dehydrogenation Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Catechol->Conjugation Hydroxybiphenyl->Conjugation Excretion Excretion Conjugation->Excretion

Metabolic pathway of biphenyl.

This diagram illustrates the central role of Cytochrome P450 enzymes in the initial oxidation of biphenyl to form an unstable arene oxide intermediate. This intermediate can then undergo rearrangement to form 4-hydroxybiphenyl or be further metabolized to dihydrodiols and catechols. 4-Hydroxybiphenyl and other hydroxylated metabolites are then typically conjugated in Phase II metabolism before excretion. The use of this compound allows for the precise tracking of the formation and fate of 4-hydroxybiphenyl in such metabolic studies.

Conclusion

The this compound standard is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of 4-hydroxybiphenyl in complex biological matrices. The methodologies and information presented in this guide offer a solid foundation for the implementation of robust and reproducible analytical assays. As with any analytical method, proper validation is essential to ensure data integrity and compliance with regulatory standards.

References

Technical Guide: Certificate of Analysis for 4-Hydroxy Biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 4-Hydroxy biphenyl-d5. This internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.

Compound Information

This compound is a deuterium-labeled analog of 4-hydroxybiphenyl. It is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry and liquid chromatography, to ensure precise quantification of biphenyl (B1667301) and its metabolites in biological samples.[1][2]

Table 1: General Information

ParameterValue
Compound Name This compound
CAS Number 1126389-67-0[1][3][4]
Molecular Formula C₁₂H₅D₅O[3]
Molecular Weight 175.24 g/mol [3][4]
Synonyms [1,1′-biphenyl]-4-ol-d5[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its proper handling, storage, and use in experimental settings. While specific experimental data for the deuterated compound is not publicly available, the properties of its non-deuterated analog provide a reliable reference.

Table 2: Physicochemical Data

PropertySpecification (based on 4-Hydroxybiphenyl)
Appearance White to tan powder or flakes[5][6]
Melting Point 164-166 °C[6][7]
Boiling Point 305-308 °C[7]
Solubility Soluble in oxygenated solvents[5]

Analytical Data

A Certificate of Analysis for a reference standard like this compound would typically include the following analytical data to confirm its identity, purity, and isotopic enrichment.

Table 3: Purity and Isotopic Enrichment

AnalysisMethodResult
Chemical Purity HPLC, GC-MS≥98%
Isotopic Enrichment Mass Spectrometry≥99 atom % D
Residual Solvents GC-HSConforms to specification
Elemental Analysis Combustion AnalysisConforms to theoretical values
Water Content Karl Fischer Titration≤0.5%

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to determine the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

  • Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, confirming the positions of the deuterium (B1214612) atoms.

Visualizations

Certification Workflow

The following diagram illustrates the typical workflow for the certification of a chemical reference standard like this compound.

G Figure 1: Certification Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_documentation Documentation & Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Isotopic Isotopic Enrichment (MS) Purity->Isotopic Residual Residual Solvents (GC-HS) Isotopic->Residual Water Water Content (Karl Fischer) Residual->Water CoA Certificate of Analysis Generation Water->CoA QC Quality Control Review CoA->QC Release Product Release QC->Release

Caption: Certification Workflow for this compound.

References

In Vivo Metabolic Fate of 4-Hydroxybiphenyl-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 4-Hydroxybiphenyl-d5. Due to a lack of publicly available studies specifically on the deuterated form, this document extrapolates from the known metabolic pathways of its non-deuterated analog, 4-Hydroxybiphenyl. Deuterium labeling is a common strategy in drug metabolism studies to trace the fate of a molecule and can sometimes alter the rate of metabolism through the kinetic isotope effect, but it is not expected to fundamentally change the primary metabolic routes. 4-Hydroxybiphenyl is a known metabolite of biphenyl (B1667301) and is subject to further biotransformation, primarily through conjugation reactions.[1][2]

Predicted Metabolic Pathways

The metabolism of 4-Hydroxybiphenyl primarily involves Phase II conjugation reactions, where the hydroxyl group serves as a substrate for the attachment of polar moieties, facilitating excretion. The principal conjugation pathways are glucuronidation and sulfation.[1] Cytochrome P450 enzymes are involved in the initial formation of 4-hydroxybiphenyl from biphenyl.[1]

Metabolic Pathway of 4-Hydroxybiphenyl-d5

4-Hydroxybiphenyl-d5 4-Hydroxybiphenyl-d5 4-Hydroxybiphenyl-d5-O-glucuronide 4-Hydroxybiphenyl-d5-O-glucuronide 4-Hydroxybiphenyl-d5->4-Hydroxybiphenyl-d5-O-glucuronide UDP-glucuronosyltransferases (UGTs) 4-Hydroxybiphenyl-d5-O-sulfate 4-Hydroxybiphenyl-d5-O-sulfate 4-Hydroxybiphenyl-d5->4-Hydroxybiphenyl-d5-O-sulfate Sulfotransferases (SULTs)

Caption: Predicted Phase II metabolic pathway of 4-Hydroxybiphenyl-d5.

Quantitative Data Summary

While specific quantitative data for 4-Hydroxybiphenyl-d5 is not available, the following table summarizes the expected metabolites based on studies of the non-deuterated compound. The relative amounts of these metabolites can vary depending on the species, dose, and route of administration.

MetabolitePredicted MatrixAnalytical MethodExpected Relative Abundance
4-Hydroxybiphenyl-d5-O-glucuronideUrine, PlasmaLC-MS/MSMajor
4-Hydroxybiphenyl-d5-O-sulfateUrine, PlasmaLC-MS/MSMajor
Unchanged 4-Hydroxybiphenyl-d5Urine, FecesGC-MS, LC-MS/MSMinor

Experimental Protocols

The following outlines a typical experimental protocol for an in vivo study to determine the metabolic fate of 4-Hydroxybiphenyl-d5, based on standard methodologies for similar compounds.[3][4]

1. Animal Model and Dosing:

  • Species: Male Wistar rats (n=5 per group).

  • Acclimatization: At least 7 days prior to the study.

  • Housing: Individually in metabolic cages to allow for separate collection of urine and feces.

  • Dosing: A single oral gavage or intravenous administration of 4-Hydroxybiphenyl-d5 formulated in a suitable vehicle (e.g., corn oil). A typical dose might be in the range of 10-50 mg/kg body weight.

2. Sample Collection:

  • Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

  • Blood: Serial blood samples collected from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

  • Tissue Distribution (optional): At the end of the study, animals may be euthanized, and various tissues (liver, kidney, fat, etc.) collected to determine the distribution of the compound and its metabolites.

3. Sample Preparation and Analysis:

  • Urine: An aliquot is treated with β-glucuronidase and sulfatase to hydrolyze conjugates. Both treated and untreated samples are then extracted using solid-phase extraction (SPE).

  • Plasma: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then concentrated.

  • Feces and Tissues: Homogenized and extracted with an appropriate organic solvent.

  • Analytical Technique: Samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Experimental Workflow

cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Dosing Dosing Sample_Collection Sample_Collection Dosing->Sample_Collection Rats in metabolic cages Sample_Prep Sample_Prep Sample_Collection->Sample_Prep Urine, Feces, Plasma LC_MS_MS LC_MS_MS Sample_Prep->LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolic fate of 4-Hydroxybiphenyl-d5 is predicted to be dominated by Phase II conjugation reactions, specifically glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are readily excreted in the urine. While the deuteration is not expected to alter these primary pathways, it may influence the rate of metabolism. The experimental protocols and analytical methods described provide a robust framework for conducting in vivo studies to definitively characterize the pharmacokinetics and metabolic profile of this compound. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicity.

References

Solubility Profile of 4-Hydroxy Biphenyl-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Hydroxy biphenyl-d5 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 4-Hydroxybiphenyl (CAS 92-69-3), as a close proxy. The solubility of deuterated and non-deuterated compounds is generally considered to be very similar.

Core Data Presentation: Solubility of 4-Hydroxybiphenyl

The following table summarizes the available quantitative and qualitative solubility data for 4-Hydroxybiphenyl in several common organic solvents. This data should be considered as a strong estimate for the solubility of this compound.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Methanol50 mg/mL[1][2][3]Soluble, clear, colorless solution[1][3]Not Specified
EthanolNot SpecifiedReadily Soluble[4][5]Not Specified
EtherNot SpecifiedVery Soluble, Readily Soluble[4][5][6]Not Specified
ChloroformNot SpecifiedVery Soluble[6]Not Specified
PyrimidineNot SpecifiedVery Soluble[6]Not Specified
BenzeneNot SpecifiedReadily Soluble[4][5]Not Specified
AcetoneNot SpecifiedMore soluble than in water[7]Not Specified
Petroleum EtherNot SpecifiedSlightly Soluble[6]Not Specified
Water0.7 g/L[1][2][5]Almost Insoluble[2][4][5]20[1][2][5]

Experimental Protocols for Solubility Determination

The following outlines a standard experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: The solubility is expressed as the mean concentration from multiple replicates, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow Workflow for Experimental Solubility Determination start Start prepare_standards Prepare Standard Solutions (Known Concentrations) start->prepare_standards add_excess Add Excess this compound to Solvent start->add_excess calibrate Generate Calibration Curve prepare_standards->calibrate equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter hplc Analyze via HPLC filter->hplc quantify Quantify Concentration against Calibration Curve hplc->quantify calibrate->quantify report Report Solubility (e.g., mg/mL) quantify->report end End report->end

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated 4-hydroxybiphenyl, a molecule of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can profoundly influence a molecule's metabolic fate, offering a powerful tool to enhance pharmacokinetic profiles and mitigate the formation of undesirable metabolites. This document serves as a critical resource, consolidating essential data, experimental methodologies, and conceptual frameworks to support the effective application of deuterated 4-hydroxybiphenyl in scientific investigation.

Physicochemical Properties

The introduction of deuterium into the 4-hydroxybiphenyl scaffold results in a molecule with a higher molecular weight and subtle alterations in its physicochemical characteristics compared to its non-deuterated counterpart. While extensive experimental data for the deuterated form is not always available, the properties can be closely approximated from the well-documented data of 4-hydroxybiphenyl, with the understanding that the carbon-deuterium bond is stronger and shorter than the carbon-hydrogen bond.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both deuterated and non-deuterated 4-hydroxybiphenyl for comparative analysis.

Table 1: General and Physical Properties

PropertyDeuterated 4-Hydroxybiphenyl (4-Hydroxybiphenyl-d9)Non-Deuterated 4-Hydroxybiphenyl
Molecular Formula C₁₂HD₉O[1]C₁₂H₁₀O[2]
Molecular Weight 179.26 g/mol [1]170.21 g/mol [2]
Appearance Assumed to be a white to off-white solidNearly white crystals or white flakes[2]
Melting Point Not experimentally determined, but expected to be very similar to the non-deuterated form.164-166 °C[3]
Boiling Point Not experimentally determined, but expected to be very similar to the non-deuterated form.305-308 °C[2][4]
Solubility Expected to have similar solubility to the non-deuterated form.Soluble in methanol (B129727) (50 mg/mL), ethanol, and acetone.[5] Very slightly soluble in water (0.7 g/L at 20 °C).[6]
Density Not experimentally determined.1.27 g/cm³ at 25 °C[4]
pKa Not experimentally determined, but expected to be slightly different from the non-deuterated form due to the electronic effects of deuterium.9.55[2]
LogP 3.2 (Computed)[1][2]3.2 (Experimental)[2]
Isotopic Purity Typically ≥98 atom % D[7][8]Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and application of deuterated 4-hydroxybiphenyl. The following sections outline key experimental procedures.

Synthesis of Deuterated 4-Hydroxybiphenyl

General Synthetic Approach (Hypothetical):

A potential synthesis could involve a Suzuki coupling reaction between a deuterated phenylboronic acid and a protected 4-iodophenol, followed by deprotection. The deuterated phenylboronic acid would be the source of the deuterium atoms on one of the phenyl rings. For full deuteration (d9), both coupling partners would need to be deuterated.

Alternatively, direct H/D exchange on 4-hydroxybiphenyl using a catalyst in the presence of a deuterium source like D₂O is a common strategy for introducing deuterium into aromatic systems.[10]

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.[11][12][13]

Protocol using High-Resolution Mass Spectrometry (HR-MS):

  • Sample Preparation: Prepare a dilute solution of the deuterated 4-hydroxybiphenyl in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (molecules with varying numbers of deuterium atoms).

  • Data Analysis: Integrate the ion currents for the molecular ion peaks corresponding to the fully deuterated species (d9) and any less-deuterated species (d8, d7, etc.). The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.[11][14]

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence or significant reduction of proton signals in the aromatic region of the ¹H NMR spectrum provides a qualitative confirmation of deuteration.

  • ²H NMR: The ²H (deuterium) NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment. Quantitative NMR (qNMR) methods can also be employed for determining isotopic enrichment.[13]

Impact of Deuteration on Metabolism and Pharmacokinetics

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE).[15] This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 (CYP) enzymes.

Key Consequences of Deuteration:

  • Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the molecule can lead to a longer plasma half-life and increased overall drug exposure.[15]

  • Altered Metabolic Pathways: Blocking a specific metabolic pathway through deuteration can shift the metabolism towards other pathways, potentially reducing the formation of toxic or reactive metabolites.[16]

  • Improved Pharmacokinetic Profile: The combination of these effects can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[16]

Deuterated 4-hydroxybiphenyl can serve as a valuable tool to investigate the metabolism of biphenyl-containing compounds and as an internal standard in bioanalytical studies.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of deuterated 4-hydroxybiphenyl.

Synthesis_Workflow Synthetic Workflow for Deuterated 4-Hydroxybiphenyl cluster_start Starting Materials cluster_reaction Chemical Reaction cluster_workup Purification Deuterated Precursor A Deuterated Precursor A Coupling Reaction Coupling Reaction Deuterated Precursor A->Coupling Reaction Precursor B Precursor B Precursor B->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Final Product Final Product Purification Step->Final Product

Caption: A generalized workflow for the synthesis of deuterated 4-hydroxybiphenyl.

Bioanalytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Sample Preparation Sample Preparation Biological Sample (e.g., Plasma)->Sample Preparation Deuterated 4-Hydroxybiphenyl (Internal Standard) Deuterated 4-Hydroxybiphenyl (Internal Standard) Deuterated 4-Hydroxybiphenyl (Internal Standard)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Analyte Quantification Analyte Quantification Data Processing->Analyte Quantification

Caption: Typical workflow for bioanalysis using a deuterated internal standard.

Conclusion

Deuterated 4-hydroxybiphenyl is a valuable chemical entity for researchers in drug discovery and development. Its altered metabolic stability, conferred by the kinetic isotope effect, provides a strategic advantage in optimizing the pharmacokinetic properties of lead compounds. The data and protocols presented in this guide are intended to facilitate the effective use of this and similar deuterated molecules in advancing pharmaceutical research. A thorough understanding of the subtle yet significant differences in the physicochemical properties between deuterated and non-deuterated compounds is paramount for their successful application.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and validated performance of deuterated internal standards, establishing why they are considered the gold standard for robust and reliable bioanalytical methods.

The Fundamental Role of Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical process to correct for these variabilities.[2] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire workflow.[3]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H).[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical properties ensure they experience the same extraction recovery, chromatographic retention, and ionization response.[2][3] This co-elution is critical for compensating for matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte.[5]

Quantitative Performance: The Deuterated Advantage

The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize validation data from various studies, demonstrating the superior performance of deuterated internal standards compared to hypothetical scenarios using structural analogs.

Table 1: Bioanalytical Method Validation Data for Teriflunomide using Teriflunomide-d4 as an Internal Standard

Validation ParameterAcceptance CriteriaPerformance with Teriflunomide-d4 ISHypothetical Performance with Structural Analog IS
Linearity (r²)≥ 0.990.9980.992
LLOQ Accuracy (%)80-120%95.7%85.2%
LLOQ Precision (%CV)≤ 20%8.2%18.5%
QC Low Accuracy (%)85-115%98.9%90.1%
QC Low Precision (%CV)≤ 15%6.5%14.3%
QC Medium Accuracy (%)85-115%101.2%108.5%
QC Medium Precision (%CV)≤ 15%5.8%12.8%
QC High Accuracy (%)85-115%99.5%94.7%
QC High Precision (%CV)≤ 15%4.9%11.5%
Matrix Effect (%CV)≤ 15%7.3%25.6%
Recovery (%)Consistent85.4%75.1%

Data adapted from a representative bioanalytical method validation.[2] The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.

Table 2: Bioanalytical Method Validation Data for Venetoclax using Venetoclax-d8 as an Internal Standard

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5.798.75.9598.0
Medium6.296.37.299.2
High7.797.58.5100.4

Data adapted from a validation study of a bioanalytical method for Venetoclax.[6] The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for common procedures in a bioanalytical workflow.

General Bioanalytical Workflow

The overarching process for quantitative analysis using a deuterated internal standard involves several critical steps, from sample receipt to data analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (PPT, SPE, or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[6]

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[6] Acetonitrile (B52724) is a commonly used precipitation solvent.[7][8]

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample add_is Add Deuterated Internal Standard start->add_is vortex1 Vortex to Mix add_is->vortex1 add_solvent Add Cold Acetonitrile (e.g., 3:1 v/v) vortex1->add_solvent vortex2 Vortex to Precipitate Proteins add_solvent->vortex2 centrifuge Centrifuge to Pellet Proteins vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end Proceed to Evaporation or Direct Injection supernatant->end

Caption: A detailed workflow for protein precipitation.

Detailed Protocol for Protein Precipitation:

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[6]

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration.[6]

  • Vortex: Briefly vortex the sample to ensure homogeneity.[9]

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the sample.[10]

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[9]

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for further processing (evaporation and reconstitution) or direct injection into the LC-MS/MS system.

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

Solid_Phase_Extraction_Workflow start Start: Pre-treated Sample (Spiked with IS) condition Condition SPE Cartridge (e.g., Methanol) start->condition equilibrate Equilibrate SPE Cartridge (e.g., Water) condition->equilibrate load Load Sample onto Cartridge equilibrate->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte and IS with Organic Solvent wash->elute end Proceed to Evaporation and Reconstitution elute->end

Caption: A standard workflow for solid-phase extraction.

Detailed Protocol for Solid-Phase Extraction (using a generic reversed-phase sorbent):

  • Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma spiked with deuterated IS) with an acidic aqueous solution (e.g., 100 µL of 2% phosphoric acid) to ensure the analyte is in a suitable form for binding to the sorbent.

  • Condition: Condition the SPE cartridge with 1 mL of methanol (B129727).

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak aqueous-organic solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is most common for polar and semi-polar analytes.

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[11]

Data Processing

The data acquired from the LC-MS/MS is processed to determine the concentration of the analyte in the original sample.

Data_Processing_Logic raw_data Raw LC-MS/MS Data (Chromatograms for Analyte and IS) peak_integration Integrate Peak Areas of Analyte and IS raw_data->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) peak_integration->calculate_ratio calibration_curve Generate Calibration Curve: Peak Area Ratio vs. Concentration calculate_ratio->calibration_curve determine_concentration Determine Unknown Concentration from Calibration Curve calibration_curve->determine_concentration final_result Final Analyte Concentration determine_concentration->final_result

Caption: The logical flow of data processing in a quantitative LC-MS/MS analysis.

Data Processing Steps:

  • Peak Integration: The chromatographic peaks for the analyte and the deuterated internal standard are integrated to determine their respective areas.

  • Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibrators and quality controls.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis is typically performed.

  • Concentration Determination: The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust and reliable means to ensure the accuracy and precision of quantitative data. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, effectively compensates for a wide range of potential variabilities. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating high-quality, defensible data that meets the rigorous demands of scientific research and regulatory scrutiny.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxybiphenyl using 4-Hydroxybiphenyl-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical for achieving accurate and precise results. An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.

4-Hydroxybiphenyl-d5 is the deuterium-labeled analog of 4-hydroxybiphenyl and serves as an ideal internal standard for its quantification. Because it co-elutes with the unlabeled analyte and exhibits identical behavior during sample extraction and ionization, it effectively compensates for matrix effects, ion suppression or enhancement, and variations in sample recovery.[1][2] This application note provides a detailed protocol for the robust quantification of 4-hydroxybiphenyl in a biological matrix (plasma) using 4-Hydroxybiphenyl-d5 as an internal standard.

Principle

A fixed concentration of 4-Hydroxybiphenyl-d5 is added to an unknown plasma sample before protein precipitation. The sample is then processed, and the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 4-hydroxybiphenyl (analyte) and 4-Hydroxybiphenyl-d5 (IS) in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentrations of prepared calibration standards. This ratio-based calculation corrects for procedural inconsistencies, ensuring high data reliability.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-Hydroxybiphenyl (≥98% purity)

  • Internal Standard: 4-Hydroxybiphenyl-d5 (≥98% purity, ≥98% isotopic purity)

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water

  • Acid: Formic acid (≥99%)

  • Matrix: Blank human plasma (or other relevant biological matrix)

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-hydroxybiphenyl and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxybiphenyl-d5 and dissolve in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol/water to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Aliquot 50 µL of the appropriate matrix (blank plasma for CCs and QCs, study samples for unknowns) into the labeled tubes.

  • For CC and QC samples, add 5 µL of the corresponding analyte working solution. For blank samples, add 5 µL of 50:50 methanol/water.

  • To every tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).

  • Vortex all tubes briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterCondition
LC System Standard UHPLC/HPLC System
ColumnBiphenyl Phase Column (e.g., Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Volume5 µL
LC Gradient Time (min)
0.0
4.0
5.0
5.1
7.0
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Source Temp.550°C
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions Compound
4-Hydroxybiphenyl (Quantifier)
4-Hydroxybiphenyl (Qualifier)
4-Hydroxybiphenyl-d5 (IS)
Table 2: Representative Method Validation Performance

This table summarizes typical performance data for a validated bioanalytical method using the described protocol.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
LLOQ Accuracy85% - 115%
LLOQ Precision (CV%)< 20%
Intra-day Accuracy (QC Low, Mid, High) 92.5% - 108.3%
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Accuracy (QC Low, Mid, High) 94.1% - 105.7%
Inter-day Precision (CV%) ≤ 9.2%
Matrix Effect (IS Normalized) 0.95 - 1.07
Recovery (%) > 85%

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification sample Aliquot 50 µL Sample (Calibrator, QC, Unknown) spike_is Add 20 µL 4-Hydroxybiphenyl-d5 (IS) sample->spike_is ppt Add 200 µL Acetonitrile (Protein Precipitation) vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer lcms LC-MS/MS Analysis (MRM Mode) transfer->lcms process Data Processing (Peak Area Integration) lcms->process quantify Quantification (Analyte/IS Ratio vs. Cal Curve) process->quantify

Caption: Workflow for sample analysis using a deuterated internal standard.

G cluster_process Analytical Process cluster_output Measurement IS Internal Standard (IS) 4-Hydroxybiphenyl-d5 Known Amount Added p1 Extraction IS:port->p1 Corrects for loss Analyte Analyte 4-Hydroxybiphenyl Unknown Amount in Sample Analyte:port->p1 p2 Chromatography p1->p2 p3 Ionization p2->p3 Co-elute ratio Peak Area Ratio (Analyte / IS) p3->ratio Corrects for matrix effects result Accurate Concentration ratio->result  Calibration Curve

Caption: Logical relationship of analyte and internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of Biphenyl in Biological Matrices using 4-Hydroxybiphenyl-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl (B1667301) is a versatile organic compound utilized in a variety of industrial applications and is also a key structural motif in many pharmaceutical agents. Understanding its pharmacokinetic and metabolic profile is crucial for both drug development and toxicological assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of biphenyl in biological matrices, such as human plasma and urine. The method employs a stable isotope-labeled internal standard, 4-Hydroxybiphenyl-d5, to ensure high accuracy and precision.[1]

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, 4-Hydroxybiphenyl-d5, which is chemically almost identical to the primary metabolite of biphenyl, 4-hydroxybiphenyl, is added to the biological sample at the beginning of the sample preparation process. The analyte (biphenyl and its metabolites) and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte to the internal standard is used for quantification, which effectively compensates for variations in sample extraction, matrix effects, and instrument response.

Biphenyl Metabolism

In biological systems, biphenyl is primarily metabolized by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form various hydroxylated biphenyls, with 4-hydroxybiphenyl being a major metabolite. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. Understanding this pathway is essential for comprehensive pharmacokinetic studies.[2]

Biphenyl_Metabolism Biphenyl Biphenyl CYP450 Cytochrome P450 (Oxidation) Biphenyl->CYP450 Metabolism Hydroxylated_Biphenyls Hydroxylated Biphenyls (e.g., 4-Hydroxybiphenyl) CYP450->Hydroxylated_Biphenyls Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxylated_Biphenyls->Conjugation Excretion_Products Excreted Conjugates Conjugation->Excretion_Products Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample_Collection Biological Sample (Plasma or Urine) Spiking Spike with 4-Hydroxybiphenyl-d5 (IS) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification using Analyte/IS Ratio Data_Acquisition->Quantification Results Results Reporting Quantification->Results

References

Application Notes and Protocols for the Quantification of 4-Hydroxy Biphenyl in Biological Matrices using 4-Hydroxy Biphenyl-d5 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. The precise and accurate quantification of drugs and their metabolites in biological matrices is paramount for generating reliable PK data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.

A key challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and the potential for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H).

This application note provides a detailed protocol for the quantitative analysis of 4-Hydroxy biphenyl (B1667301) in plasma samples using 4-Hydroxy biphenyl-d5 as an internal standard. This compound co-elutes with the unlabeled analyte, experiencing the same extraction inefficiencies and matrix effects, thereby providing a reliable means of normalization and ensuring high-quality, reproducible data for pharmacokinetic analysis.[3][4]

Principle of Deuterated Internal Standards

The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 4-Hydroxy biphenyl.[5] This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.[3] However, due to the mass difference, they are distinguishable by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample handling and instrument response can be effectively corrected, leading to significantly improved accuracy and precision of the quantitative results.[4]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Analyte 4-Hydroxy biphenyl Extraction Extraction (e.g., LLE or SPE) Analyte->Extraction IS This compound IS->Extraction Matrix Plasma Sample Matrix->Analyte Matrix->IS LC_Column LC Separation (Co-elution) Extraction->LC_Column Extract MS_Detection MS/MS Detection (Different m/z) LC_Column->MS_Detection Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of using a deuterated internal standard.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of 4-Hydroxy biphenyl in plasma. The following protocol is adapted from validated methods for structurally similar analytes, such as 4'-hydroxyphenyl carvedilol, and serves as a robust starting point for method development and validation.

Materials and Reagents
  • 4-Hydroxy biphenyl reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy biphenyl and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy biphenyl stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards and quality control (QC) samples at low, medium, and high concentrations. A typical calibration curve range is 0.1 - 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (illustrative):

    • 4-Hydroxy biphenyl: Q1: 171.1 m/z -> Q3: 115.1 m/z

    • This compound: Q1: 176.1 m/z -> Q3: 120.1 m/z

Bioanalytical Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[6] The following tables summarize the acceptance criteria and illustrative performance data based on methods for analogous compounds.

Table 1: Method Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Stability Within ±15% of nominal concentration
(Freeze-thaw, short-term, long-term, post-preparative)
Table 2: Illustrative Quantitative Validation Data
Parameter4-Hydroxy biphenyl
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Intra-day Accuracy 95.5% - 108.2%
Inter-day Accuracy 97.1% - 105.6%
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Recovery 85% - 95%

Application to a Pharmacokinetic Study

This validated method can be applied to determine the concentration of 4-Hydroxy biphenyl in plasma samples collected from preclinical or clinical studies. The resulting concentration-time data are used to calculate key pharmacokinetic parameters.

cluster_StudyDesign Study Design & Execution cluster_Bioanalysis Bioanalysis cluster_PKAnalysis Pharmacokinetic Analysis Dosing Drug Administration Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Prep Sample Preparation (with IS) Processing->Prep Study Samples LCMS LC-MS/MS Analysis Prep->LCMS Quant Concentration Determination LCMS->Quant Plot Concentration vs. Time Plot Quant->Plot Concentration Data NCA Non-Compartmental Analysis (NCA) Plot->NCA Params PK Parameters (Cmax, Tmax, AUC, t1/2) NCA->Params

Workflow for a pharmacokinetic study.
Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 4-Hydroxy biphenyl in plasma samples. This LC-MS/MS method, when fully validated, is highly suitable for supporting pharmacokinetic studies in drug development. The co-eluting deuterated standard effectively compensates for analytical variability, ensuring the generation of high-quality data that can be confidently used for critical decision-making in the progression of new chemical entities.

References

Application Note and Protocol: Sample Preparation of 4-Hydroxy biphenyl-d5 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the sample preparation of 4-Hydroxy biphenyl-d5, a deuterated internal standard crucial for the accurate quantification of 4-Hydroxy biphenyl (B1667301) in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is essential in analytical and pharmacokinetic research to enhance the precision of mass spectrometry and liquid chromatography analyses.[1][2] This application note outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed experimental protocol. Furthermore, a summary of expected performance data is provided in tabular format for easy comparison, and a generalized experimental workflow is visualized using a Graphviz diagram.

Introduction

4-Hydroxy biphenyl is a significant metabolite of biphenyl and its quantification in biological samples is often required in pharmacokinetic and metabolic studies. Accurate and reliable quantification necessitates the use of an appropriate internal standard to compensate for analyte loss during sample preparation and instrumental analysis. This compound, as a deuterium-labeled analog of the analyte, is an ideal internal standard due to its similar chemical and physical properties.[1] The choice of sample preparation method is critical to remove interfering matrix components and to ensure high recovery of the analyte and internal standard. This note details three robust methods for the extraction of this compound from biological matrices such as plasma and urine.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate proteins.[3]

Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) (or a 1:1 mixture of acetonitrile and methanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Protocol:

  • Pipette 200 µL of the biological sample (e.g., urine) into a glass test tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 50 µL of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Cap the tube and vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.[4] The process involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[5]

Protocol:

  • SPE Cartridge Selection: A reversed-phase C18 or a polymer-based sorbent cartridge (e.g., Strata-X) is recommended for 4-Hydroxy biphenyl.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.[5]

  • Sample Loading:

    • Pre-treat the sample: To 200 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step helps in obtaining a cleaner extract.[5]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the described sample preparation methods for the analysis of 4-Hydroxy biphenyl using this compound as an internal standard. The values presented are typical and may vary depending on the specific matrix and analytical instrumentation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 9590 - 105> 95
Matrix Effect (%) 10 - 205 - 15< 5
Limit of Quantification (LOQ) Low ng/mLLow ng/mLSub ng/mL
Sample Throughput HighMediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh
Selectivity LowMediumHigh
Reproducibility (CV%) < 15< 10< 10

Visualization

SamplePrepWorkflow cluster_start Sample Collection & Initial Steps cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_final Final Steps start Biological Sample (e.g., Plasma, Urine) add_is Add this compound (Internal Standard) start->add_is ppt_add_solvent Add Precipitating Agent (e.g., Acetonitrile) add_is->ppt_add_solvent lle_add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->lle_add_solvent spe_condition Condition Cartridge add_is->spe_condition ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant dry_down Evaporate to Dryness ppt_supernatant->dry_down lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->dry_down spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS Analysis reconstitute->analysis

References

Application Note: Quantitative Analysis of 4-Hydroxybiphenyl in Biological Matrices by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 4-hydroxybiphenyl in biological matrices, such as plasma or urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a deuterated internal standard. Due to the polar nature of 4-hydroxybiphenyl, a derivatization step is essential to increase its volatility for GC analysis. This protocol describes a common and effective silylation derivatization procedure. The use of a deuterated internal standard, such as 4-hydroxybiphenyl-d4, is critical for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.[1] This method is suitable for applications in drug metabolism studies, toxicology, and environmental exposure monitoring.

Introduction

4-Hydroxybiphenyl is a metabolite of biphenyl (B1667301) and is also used in various industrial applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for toxicological assessments and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the hydroxyl group in 4-hydroxybiphenyl imparts polarity, which necessitates a derivatization step to improve its chromatographic behavior and thermal stability. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for this purpose. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of the analyte, is the gold standard for quantitative mass spectrometry assays, as it mimics the behavior of the analyte during extraction, derivatization, and chromatography, thus ensuring high accuracy and precision.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of 4-hydroxybiphenyl.

Materials and Reagents
  • 4-Hydroxybiphenyl standard

  • 4-Hydroxybiphenyl-d4 (or other suitable deuterated standard)

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvents: Ethyl acetate (B1210297), Hexane (B92381), Pyridine (B92270) (anhydrous), Acetonitrile (all HPLC or GC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Enzymes for hydrolysis of conjugated metabolites (if analyzing total concentrations), e.g., β-glucuronidase/arylsulfatase

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, evaporator)

Sample Preparation (from Plasma or Urine)
  • Internal Standard Spiking: To 1 mL of the biological sample (plasma or urine), add a known amount of the deuterated internal standard (e.g., 4-hydroxybiphenyl-d4) solution.

  • Hydrolysis (for total concentration): For the determination of total 4-hydroxybiphenyl (free and conjugated), an enzymatic hydrolysis step is required. Adjust the pH of the sample to approximately 5.0 with an acetate buffer and add β-glucuronidase/arylsulfatase. Incubate at 37°C for a sufficient time (e.g., 4 hours or overnight) to ensure complete cleavage of glucuronide and sulfate conjugates.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Acidify the sample with a small volume of acid (e.g., HCl) to a pH of approximately 5. Add 3-5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes and then centrifuge to separate the layers. Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process for a second time to ensure complete recovery.

    • Solid-Phase Extraction (SPE): Alternatively, condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water. Load the pre-treated sample onto the cartridge. Wash the cartridge with a low-percentage organic solvent to remove interferences. Elute the analyte and internal standard with a suitable organic solvent like ethyl acetate or acetonitrile.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

Derivatization
  • To the dried residue, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS or MSTFA) and 50 µL of a suitable solvent such as pyridine or acetonitrile.

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[2]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters and should be optimized for the specific instrument being used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Inlet Temperature250-280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 10-20°C/min, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined based on the mass spectra of the derivatized analyte and internal standard. For the TMS derivative of 4-hydroxybiphenyl, the molecular ion (m/z 242) and a characteristic fragment ion would be monitored. For the deuterated standard, the corresponding ions would be monitored.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of phenolic compounds using GC-MS with derivatization and an internal standard. These values are provided as a general guideline; actual performance characteristics should be determined during method validation.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Biological Sample (Plasma/Urine) spike Spike with Deuterated Internal Standard start->spike hydrolysis Enzymatic Hydrolysis (Optional) spike->hydrolysis extraction LLE or SPE hydrolysis->extraction dry_evap Drying and Evaporation extraction->dry_evap add_reagent Add Silylation Reagent (BSTFA/MSTFA) dry_evap->add_reagent heat Heat at 60-70°C add_reagent->heat cool Cool to Room Temperature heat->cool injection Inject into GC-MS cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for the GC-MS analysis of 4-hydroxybiphenyl.

logical_relationship analyte 4-Hydroxybiphenyl (Polar, Non-volatile) derivatization Silylation (e.g., with BSTFA) analyte->derivatization derivative TMS-4-Hydroxybiphenyl (Non-polar, Volatile) derivatization->derivative gcms GC-MS Analysis derivative->gcms quantification Accurate Quantification gcms->quantification is Deuterated Internal Standard is->derivatization is->gcms is->quantification

Caption: Logical relationship of the analytical method components.

Conclusion

The described GC-MS method, incorporating a deuterated internal standard and a silylation derivatization step, provides a reliable and sensitive approach for the quantitative analysis of 4-hydroxybiphenyl in biological matrices. The detailed protocol and performance characteristics serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and environmental science. Proper method validation is essential to ensure the accuracy and reliability of the results for specific applications.

References

Application Note: Determination of Biphenyl Metabolites in Urine by LC-MS/MS with 4-Hydroxy biphenyl-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biphenyl (B1667301) is an organic compound that is used in a variety of industrial applications, including as a heat transfer fluid, a dye carrier, and a precursor in the production of other chemicals.[1] Human exposure to biphenyl and its derivatives can occur through various routes, leading to the formation of hydroxylated metabolites that are primarily excreted in urine as glucuronide and sulfate (B86663) conjugates.[2] Monitoring these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of biphenyl. This application note provides a detailed protocol for the quantitative determination of biphenyl metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. 4-Hydroxy biphenyl-d5 is utilized as an internal standard to ensure accuracy and precision in quantification.[3]

Experimental Protocols

1. Sample Collection and Storage

Urine samples should be collected in sterile containers. For long-term storage and to maintain the integrity of the metabolites, samples should be stored at -70°C or -80°C.[4] Short-term storage at -20°C is also acceptable.[4] It is recommended to aliquot samples before freezing to minimize freeze-thaw cycles, which can alter metabolite profiles.[4]

2. Sample Preparation

a. Enzymatic Hydrolysis of Glucuronide and Sulfate Conjugates

The majority of biphenyl metabolites in urine are present as glucuronide and sulfate conjugates.[2] Enzymatic hydrolysis is therefore a critical step to cleave these conjugates and allow for the analysis of the free metabolites.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples briefly to ensure homogeneity.

  • Centrifuge at 15,000 x g for 5 minutes to remove any particulate matter.[4]

  • To a 1.5 mL microcentrifuge tube, add 500 µL of the urine supernatant.

  • Add 50 µL of a 1 µg/mL solution of this compound (internal standard) in methanol (B129727).

  • Add 250 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (>30 units/µL urine). The optimal enzyme concentration and incubation time can be compound-dependent and may require optimization.[5][6][7]

  • Vortex the mixture gently and incubate at 37°C for 4 hours. Some recombinant enzymes may allow for shorter incubation times.[8][9]

b. Solid-Phase Extraction (SPE)

SPE is employed to remove matrix interferences and concentrate the analytes of interest. A mixed-mode cation exchange and non-polar sorbent is recommended for the extraction of hydroxylated biphenyls.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify, 3 mL, 130 mg) with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: After incubation, centrifuge the hydrolyzed urine sample at 15,000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are typical starting conditions for the analysis of biphenyl metabolites. Optimization of these parameters is recommended for specific instrumentation.

  • Liquid Chromatography (LC)

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B and re-equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions: The following table provides hypothetical, yet representative, MRM transitions for common biphenyl metabolites and the internal standard. These should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxybiphenyl169.1141.120
3-Hydroxybiphenyl169.1115.125
4-Hydroxybiphenyl169.1115.125
4,4'-Dihydroxybiphenyl185.1157.122
This compound (IS)174.1120.125

Data Presentation

The following table summarizes quantitative data for hydroxylated polychlorinated biphenyls (OH-PCBs) from a study using a similar analytical approach.[10] This data can serve as a reference for the expected performance of the method for biphenyl metabolites.

ParameterValue Range
Lowest Limit of Quantification (LLOQ)0.01 - 0.19 ng/mL
Average Extraction Recovery79 - 125%
Within-run Precision2 - 17%
Between-run Precision2 - 17%

Data from a study on OH-PCBs, which are structurally related to biphenyl metabolites.[10]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE Steps cluster_analysis Analysis urine_sample Urine Sample Collection and Storage (-80°C) thaw_vortex_centrifuge Thaw, Vortex, and Centrifuge urine_sample->thaw_vortex_centrifuge add_is Add this compound (IS) thaw_vortex_centrifuge->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C, 4h) add_is->hydrolysis loading Loading hydrolysis->loading spe Solid-Phase Extraction (SPE) conditioning Conditioning washing Washing loading->washing elution Elution washing->elution evaporation Evaporation and Reconstitution elution->evaporation lc_msms LC-MS/MS Analysis evaporation->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Workflow for the determination of biphenyl metabolites in urine.

Conclusion

This application note provides a comprehensive and robust method for the determination of biphenyl metabolites in urine using this compound as an internal standard. The protocol, which includes enzymatic hydrolysis and solid-phase extraction followed by LC-MS/MS analysis, is designed to provide high sensitivity and accuracy, making it suitable for human biomonitoring and toxicokinetic studies. The provided workflow and data serve as a valuable resource for researchers in the field of drug metabolism and toxicology.

References

Application of 4-Hydroxybiphenyl-d5 in Environmental Sample Analysis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Hydroxybiphenyl-d5 as an internal standard in the quantitative analysis of 4-hydroxybiphenyl and other structurally related phenolic compounds in environmental matrices. The use of a stable isotope-labeled internal standard like 4-Hydroxybiphenyl-d5 is a robust technique that corrects for variations in sample preparation and analytical instrumentation, leading to highly accurate and precise measurements.[1]

Introduction

4-Hydroxybiphenyl is a compound used in the manufacturing of various products, including rubber chemicals and fungicides, and can also be a metabolite of biphenyl.[2] Its presence in the environment is of concern due to its potential endocrine-disrupting properties. Accurate quantification of 4-hydroxybiphenyl in environmental samples such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring. Isotope dilution mass spectrometry, utilizing a deuterated internal standard like 4-Hydroxybiphenyl-d5, is the gold standard for such analyses.[3][4] This approach involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, allowing for precise correction of any losses or variations.

Analytical Methodologies

The two primary analytical techniques for the determination of 4-hydroxybiphenyl in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds. For polar compounds like 4-hydroxybiphenyl, a derivatization step is often necessary to improve volatility and chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing polar compounds without the need for derivatization. It provides high selectivity and sensitivity, making it particularly suitable for complex environmental matrices.[5]

Experimental Protocols

The following are detailed protocols for the analysis of 4-hydroxybiphenyl in water and soil/sediment samples using 4-Hydroxybiphenyl-d5 as an internal standard.

Protocol 1: Analysis of 4-Hydroxybiphenyl in Water by GC-MS

This protocol is based on established methods for the analysis of phenolic compounds in aqueous samples.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Acidify the sample to a pH of less than 2 with hydrochloric acid. Store at 4°C and extract within 7 days.

  • Internal Standard Spiking: Add a known amount of 4-Hydroxybiphenyl-d5 solution in a water-miscible solvent (e.g., methanol) to the water sample to achieve a final concentration of 1 µg/L.

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol (B129727), and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water (pH < 2) to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

3.1.2. Derivatization

  • To the concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl polysiloxane capillary column.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3.1.4. Data Presentation

The following table summarizes the typical quantitative data and mass spectrometry parameters for the analysis.

Parameter4-Hydroxybiphenyl (as TMS derivative)4-Hydroxybiphenyl-d5 (as TMS derivative)
Retention Time (min) ~15.2~15.1
Quantification Ion (m/z) 242247
Qualifier Ion 1 (m/z) 227232
Qualifier Ion 2 (m/z) 152157
Method Detection Limit (MDL) 0.05 µg/LN/A
Method Quantitation Limit (MQL) 0.15 µg/LN/A
Average Recovery (%) 85-110%N/A
Protocol 2: Analysis of 4-Hydroxybiphenyl in Soil and Sediment by LC-MS/MS

This protocol is adapted from methods for the extraction and analysis of endocrine-disrupting compounds in solid matrices.

3.2.1. Sample Preparation: Pressurized Liquid Extraction (PLE)

  • Sample Preparation: Homogenize the soil or sediment sample and air-dry it until a constant weight is achieved. Sieve the sample to remove large debris.

  • Internal Standard Spiking: Weigh 10 g of the dried sample into a PLE cell. Spike the sample with a known amount of 4-Hydroxybiphenyl-d5 solution in methanol to achieve a final concentration of 10 µg/kg.

  • Extraction: Mix the spiked sample with a dispersing agent like diatomaceous earth. Extract the sample using a PLE system with the following conditions:

    • Solvent: Dichloromethane:Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Cycles: 2

  • Concentration and Solvent Exchange: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator. Exchange the solvent to 1 mL of methanol.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction cleanup step may be required.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3.2.3. Data Presentation

The following table summarizes the typical quantitative data and mass spectrometry parameters for the analysis.

Parameter4-Hydroxybiphenyl4-Hydroxybiphenyl-d5
Precursor Ion (m/z) 169.1174.1
Product Ion 1 (m/z) 141.1146.1
Product Ion 2 (m/z) 115.1120.1
Method Detection Limit (MDL) 0.5 µg/kgN/A
Method Quantitation Limit (MQL) 1.5 µg/kgN/A
Average Recovery (%) 80-115%N/A

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

GCMS_Workflow cluster_prep Sample Preparation (Water) cluster_analysis Analysis Sample 1L Water Sample Spike Spike with 4-Hydroxybiphenyl-d5 Sample->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Cartridge Washing SPE_Load->SPE_Wash SPE_Dry Cartridge Drying SPE_Wash->SPE_Dry Elute Elution with Ethyl Acetate SPE_Dry->Elute Concentrate Concentration Elute->Concentrate Derivatize Derivatization (BSTFA) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantify Quantification Data->Quantify

GC-MS workflow for water analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis Sample 10g Soil/Sediment Sample Spike Spike with 4-Hydroxybiphenyl-d5 Sample->Spike PLE Pressurized Liquid Extraction (PLE) Spike->PLE Concentrate Concentration & Solvent Exchange PLE->Concentrate Cleanup SPE Cleanup (if necessary) Concentrate->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data Data Acquisition (MRM Mode) LCMSMS->Data Quantify Quantification Data->Quantify

LC-MS/MS workflow for soil/sediment analysis.

Conclusion

The use of 4-Hydroxybiphenyl-d5 as an internal standard provides a reliable and accurate method for the quantification of 4-hydroxybiphenyl in various environmental matrices. The detailed protocols for GC-MS and LC-MS/MS analysis presented here offer robust frameworks for researchers and scientists involved in environmental monitoring and risk assessment. The choice of methodology should be guided by the specific requirements of the study, including the matrix type, desired detection limits, and available instrumentation. Proper validation of the chosen method within the user's laboratory is essential to ensure data quality and reliability.

References

Application Note: High-Precision Quantification of Active Pharmaceutical Ingredients (APIs) using 4-Hydroxy biphenyl-d5 as an Internal Standard in ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate determination of the concentration and purity of substances. This application note provides a detailed protocol for the use of 4-Hydroxy biphenyl-d5 as an internal standard for the quantification of active pharmaceutical ingredients (APIs). The use of a deuterated internal standard minimizes signal overlap in the ¹H-NMR spectrum, thereby enhancing the accuracy of quantification. This document outlines the theoretical background, experimental procedures, data analysis, and applications relevant to drug development and quality control.

Introduction

Quantitative NMR (qNMR) has emerged as a robust and reliable technique in pharmaceutical analysis.[1][2] Unlike chromatographic methods, qNMR is a primary analytical method, meaning it does not typically require calibration curves using the analyte of interest.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined with high accuracy.[3][4]

The selection of a suitable internal standard is critical for accurate qNMR results.[5] An ideal internal standard should be of high purity, chemically stable, readily soluble in the chosen deuterated solvent, and possess NMR signals that do not overlap with those of the analyte.[1] this compound is an excellent candidate for a qNMR internal standard, particularly for analytes with resonances in the aromatic region. The deuteration of one of the phenyl rings simplifies the ¹H-NMR spectrum, reducing the potential for signal overlap and simplifying the integration process.

This application note details a comprehensive protocol for the use of this compound in the qNMR analysis of a hypothetical API, "Examplinib," to determine its purity.

Principle of qNMR using an Internal Standard

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. When an analyte and an internal standard are combined in the same NMR tube, their respective signal integrals can be used to calculate the analyte's purity or concentration using the following equation:

Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte : Integral of a selected, non-overlapping signal of the analyte.

  • I_IS : Integral of a selected, non-overlapping signal of the internal standard (this compound).

  • N_analyte : Number of protons corresponding to the selected analyte signal.

  • N_IS : Number of protons corresponding to the selected internal standard signal.

  • MW_analyte : Molecular weight of the analyte.

  • MW_IS : Molecular weight of the internal standard (this compound).

  • m_analyte : Mass of the analyte.

  • m_IS : Mass of the internal standard.

  • Purity_IS : Purity of the internal standard.

Materials and Methods

Materials
  • Analyte: Examplinib (hypothetical API)

  • Internal Standard: this compound (Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Equipment:

    • Analytical balance (accurate to ±0.01 mg)

    • Vortex mixer

    • Sonicator

    • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Protocol

A meticulous sample preparation is paramount for achieving accurate and reproducible qNMR results.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact mass.

  • Accurately weigh approximately 10-20 mg of the analyte (Examplinib) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2. Record the exact mass.

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication. A clear, homogeneous solution is essential.

  • Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.

G

NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) should be utilized.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard to ensure full relaxation. A conservative value of 30 seconds is often a good starting point.

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Acquisition Time (AQ): A typical acquisition time of 3-4 seconds is recommended.

  • Spectral Width (SW): Set the spectral width to encompass all signals of interest.

NMR Data Processing:

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the S/N ratio without significant peak distortion.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard. For this compound, the protons on the non-deuterated ring are suitable for integration. These typically appear as two distinct doublets in the aromatic region (approximately 6.8-7.5 ppm). Select a well-resolved signal for the analyte. The integration region should cover the entire peak.

G

Data Presentation and Analysis

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Properties of Analyte and Internal Standard

CompoundMolecular Weight ( g/mol )Selected Signal (ppm)Number of Protons (N)
Examplinib350.428.15 (doublet)1
This compound175.24~7.45 (doublet)2

Table 2: Experimental Data and Purity Calculation for Examplinib

Sample IDMass of Analyte (mg)Mass of IS (mg)Integral of Analyte (I_analyte)Integral of IS (I_IS)Calculated Purity (%)
Examplinib-0115.257.621.001.1299.2
Examplinib-0215.317.651.021.1499.4
Examplinib-0315.287.631.011.1399.3
Average 99.3
Std. Dev. 0.1

Applications in Drug Development

The use of qNMR with this compound as an internal standard has numerous applications throughout the drug development lifecycle:

  • Purity Assessment of APIs: As demonstrated, qNMR provides an accurate and precise method for determining the purity of newly synthesized or manufactured APIs.[1][2]

  • Reference Standard Characterization: It can be used to certify the purity of in-house or commercial reference standards.

  • Stability Studies: qNMR can monitor the degradation of an API over time under various storage conditions by quantifying the parent compound and any emerging impurities.

  • Formulation Analysis: The concentration of an API in a final drug product can be determined.

  • Metabolite Quantification: In drug metabolism studies, qNMR can be employed to quantify the levels of metabolites in biological samples.

G

Conclusion

The protocol described herein provides a robust and reliable method for the quantitative analysis of active pharmaceutical ingredients using ¹H-NMR spectroscopy with this compound as an internal standard. The use of a deuterated standard minimizes spectral overlap, leading to more accurate and precise results. This qNMR application is a valuable tool for researchers, scientists, and drug development professionals involved in the quality control and characterization of pharmaceutical compounds.

References

Application Notes and Protocols for Spiking Biological Samples with 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the precision and accuracy of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3][4][5] 4-Hydroxy biphenyl-d5, a deuterated analog of 4-Hydroxy biphenyl (B1667301), serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its physicochemical properties closely mimic those of the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.[1][2]

This document provides a detailed protocol for the preparation and spiking of this compound in biological samples such as plasma and urine, followed by a representative LC-MS/MS method for the quantification of 4-Hydroxy biphenyl.

Data Presentation: Representative Bioanalytical Method Validation Data

The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method using this compound as an internal standard. Note: This data is representative and serves as an example of expected performance.

Table 1: Calibration Curve Linearity for 4-Hydroxy biphenyl in Human Plasma

Calibration Standard Concentration (ng/mL)Calculated Mean Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.000.9898.05.2
2.502.55102.04.1
5.004.9098.03.5
10.010.1101.02.8
25.024.598.02.1
50.050.8101.61.9
100.099.299.22.3
200.0203.4101.72.0

Table 2: Accuracy and Precision for Quality Control Samples of 4-Hydroxy biphenyl in Human Plasma

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (%CV) (n=18)
LLOQ1.00101.56.8102.37.5
Low3.0098.75.199.56.2
Medium75.0103.23.4102.14.1
High150.099.82.9100.43.7

Table 3: Recovery and Matrix Effect for 4-Hydroxy biphenyl in Human Plasma

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Factor (Analyte)Matrix Factor (IS-Normalized)
Low (3.00 ng/mL)88.590.10.950.98
High (150 ng/mL)91.292.50.980.99

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of 4-Hydroxy biphenyl in biological matrices using this compound as an internal standard.

Materials and Reagents
  • 4-Hydroxy biphenyl (analytical standard)

  • This compound solution (e.g., 100 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control human plasma and urine (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Standard and Internal Standard Solutions

2.1. 4-Hydroxy biphenyl Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxy biphenyl and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions at concentrations ranging from 10 ng/mL to 2000 ng/mL. These will be used to construct the calibration curve.

2.2. This compound Internal Standard (IS) Working Solution

  • IS Working Solution (100 ng/mL): Dilute the commercially available this compound solution (e.g., 100 µg/mL) with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Vortexing: Vortex the mixture for 15 seconds to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins. A 3:1 ratio of precipitation solvent to sample is commonly used.

  • Vortexing: Vortex the mixture again for 30 seconds.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase for increased sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Hydroxy biphenyl: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined during method development)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined during method development)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) (Plasma, Urine, Standards, QCs) Spike_IS Spike with this compound IS (10 µL of 100 ng/mL) Sample->Spike_IS Vortex1 Vortex (15s) Spike_IS->Vortex1 Add_Solvent Add Acetonitrile (300 µL) (with 0.1% Formic Acid) Vortex1->Add_Solvent Vortex2 Vortex (30s) Add_Solvent->Vortex2 Centrifuge Centrifuge (12,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Final_Sample Final Sample for Injection Transfer->Final_Sample Inject Inject Sample (5 µL) Final_Sample->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the preparation and analysis of biological samples.

G Start Start Method Validation Selectivity Assess Selectivity (Interference from blank matrix) Start->Selectivity Calibration Establish Calibration Curve (Linearity, Range) Selectivity->Calibration Accuracy_Precision Determine Accuracy and Precision (Intra- and Inter-day) Calibration->Accuracy_Precision Recovery_Matrix Evaluate Recovery and Matrix Effects Accuracy_Precision->Recovery_Matrix Stability Assess Analyte and IS Stability (Freeze-thaw, Bench-top) Recovery_Matrix->Stability Validation_Complete Method Validated Stability->Validation_Complete

Caption: Logical workflow for bioanalytical method validation.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy biphenyl-d5. The information is designed to help you anticipate and resolve issues related to isotopic exchange during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

A1: this compound is a deuterated form of 4-Hydroxy biphenyl, commonly used as an internal standard in quantitative analysis by mass spectrometry (MS). In this specific isotopologue, five deuterium atoms are typically located on the phenyl ring that does not carry the hydroxyl group. The hydrogen on the hydroxyl group is generally not deuterated in commercially available standards due to its high lability.

Q2: Why is isotopic exchange a concern for this compound?

A2: Isotopic exchange is the replacement of deuterium atoms with hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This can compromise the isotopic purity of the internal standard, leading to inaccurate and unreliable quantitative results. For this compound, the primary sites of concern are the deuterium atoms on the aromatic ring and, if present, on the hydroxyl group.

Q3: How stable are the deuterium atoms on the aromatic ring compared to the one on the hydroxyl group?

A3: The deuterium atom on the phenolic hydroxyl group is highly labile and will rapidly exchange with protons from any protic solvent like water or methanol (B129727).[1] Therefore, it is generally not a reliable position for deuteration in quantitative assays. The deuterium atoms on the aromatic ring are much more stable; however, they can undergo "back-exchange" (replacement of D with H) under certain conditions, particularly at non-neutral pH and elevated temperatures.[2][3]

Q4: What are the primary factors that promote isotopic exchange on the aromatic ring?

A4: The main factors that can induce back-exchange on the aromatic ring are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange.[2]

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate the exchange process.[1]

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of exchange will be.

Q5: Can I use solvents like water or methanol with this compound?

A5: Yes, but with caution. While these solvents are often necessary for sample preparation and chromatography, it is important to minimize the exposure time and control the pH and temperature to reduce the risk of back-exchange. Whenever possible, store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) and keep samples cooled.

Troubleshooting Guide

Issue 1: I am observing a significant peak at a lower mass (e.g., d4, d3) in my LC-MS analysis of this compound.

  • Question: What is causing the appearance of these lower mass isotopologues?

  • Answer: This is a classic indicator of isotopic back-exchange, where one or more deuterium atoms have been replaced by hydrogen.

  • Troubleshooting Steps:

    • Evaluate Sample pH: Measure the pH of your sample matrix, mobile phase, and any reconstitution solvents. Avoid prolonged exposure to pH values below 4 or above 9.

    • Assess Temperature Conditions: Ensure that your samples, stock solutions, and autosampler are kept cool (e.g., 4°C). If your protocol involves heating, consider if the temperature and duration could be promoting exchange.

    • Review Solvent Composition: If using highly protic solvents, especially in combination with non-neutral pH, consider preparing samples just before analysis to minimize exposure time.

    • Perform a Stability Check: Conduct a simple experiment by incubating this compound in your sample matrix under your typical analytical conditions for varying lengths of time and analyze the isotopic distribution.

Issue 2: The peak area of my this compound internal standard is decreasing over the course of an analytical run.

  • Question: Could isotopic exchange be responsible for the decreasing signal?

  • Answer: Yes. If back-exchange is occurring, the signal for the d5 isotopologue will decrease as it converts to d4, d3, etc. This can lead to inaccurate quantification.

  • Troubleshooting Steps:

    • Analyze Isotopic Distribution: In addition to monitoring the d5 peak area, quantify the peak areas of the d4 and d3 isotopologues at different points in your analytical run. An increase in the lower mass species corresponding to the decrease in the d5 species is strong evidence of exchange.

    • Check Autosampler Conditions: Ensure the autosampler is temperature-controlled and that the samples are not sitting at room temperature for an extended period before injection.

    • Minimize Time from Preparation to Injection: Prepare samples in smaller batches if necessary to reduce the time they spend in potentially destabilizing conditions.

Issue 3: My quantitative results are highly variable and seem inaccurate.

  • Question: How can I confirm if isotopic exchange in my internal standard is the root cause of my poor data quality?

  • Answer: Inaccurate quantification is a direct consequence of a compromised internal standard. If the concentration of your d5 standard is changing due to back-exchange, it can no longer serve as a reliable reference.

  • Troubleshooting Steps:

    • Conduct a Stability Protocol: Follow the detailed "Deuterium Exchange Stability Test" protocol below to systematically evaluate the stability of this compound under your specific experimental conditions.

    • Analyze a Freshly Prepared Standard: Compare the results of your samples to a calibration curve prepared with a fresh dilution of your this compound stock solution. If the results are more consistent, it suggests that the internal standard in your previously prepared samples may have degraded.

    • Consider In-Source Exchange: In some cases, exchange can occur in the mass spectrometer's ion source, especially at high desolvation temperatures in APCI.[4] If you suspect this, try lowering the source temperature.

Data Presentation

ConditionTemperaturepHSolvent SystemExpected % Back-Exchange (after 24h)Stability Concern
A 4°C6-8Acetonitrile/Water (50:50)< 2%Low
B 25°C6-8Acetonitrile/Water (50:50)2-5%Low to Moderate
C 4°C30.1% Formic Acid in Water< 5%Low to Moderate
D 25°C30.1% Formic Acid in Water5-15%Moderate to High
E 40°C30.1% Formic Acid in Water> 20%High
F 25°C1010mM Ammonium Bicarbonate5-15%Moderate to High

Experimental Protocols

Protocol: Deuterium Exchange Stability Test

Objective: To evaluate the isotopic stability of this compound under specific experimental conditions (e.g., in a particular biological matrix or mobile phase).

Methodology:

  • Preparation of Test Solutions: a. Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Prepare separate test solutions by spiking the this compound stock solution into the following matrices at your typical working concentration:

    • Control: Your initial mobile phase composition.
    • Matrix: Blank biological matrix (e.g., plasma, urine).
    • Acidic Stress: 0.1 M Hydrochloric Acid.
    • Basic Stress: 0.1 M Sodium Hydroxide.

  • Incubation: a. Aliquot each test solution into multiple vials. b. Place one set of vials at your standard analysis temperature (e.g., 4°C or room temperature). c. If thermal stability is a concern, place another set at an elevated temperature (e.g., 40°C). d. Immediately process one aliquot of each solution at T=0 to serve as a baseline.

  • Time Points: a. Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). b. Immediately quench any potential reaction by mixing with a cold organic solvent (e.g., acetonitrile) and store at -20°C or colder until analysis.

  • LC-MS Analysis: a. Analyze all samples in a single run to minimize analytical variability. b. Monitor the ion transitions for this compound and its potential back-exchange products (d4, d3, etc.).

  • Data Interpretation: a. For each time point, calculate the peak area of the d5 isotopologue and the back-exchanged products. b. Calculate the percentage of back-exchange at each time point relative to the total signal of all isotopologues. c. A significant increase in the percentage of back-exchanged products over time indicates instability under those conditions.

Mandatory Visualization

Isotopic_Exchange_Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Exchange start Start: Inconsistent Data (Poor Precision, Inaccurate Quantification, Drifting IS Signal) check_spectrum Check Mass Spectrum: Observe peaks for d4, d3, etc.? start->check_spectrum no_exchange Isotopic exchange is unlikely. Investigate other causes: - Sample preparation errors - Matrix effects - Instrument instability check_spectrum->no_exchange No exchange_suspected Isotopic Exchange Suspected check_spectrum->exchange_suspected Yes check_ph Evaluate pH: Is sample, mobile phase, or reconstitution solvent pH < 4 or > 9? exchange_suspected->check_ph check_temp Evaluate Temperature: Are samples/autosampler at elevated temperatures for extended periods? check_ph->check_temp No solution_ph Adjust pH to be closer to neutral. Use buffers if necessary. check_ph->solution_ph Yes check_time Evaluate Exposure Time: Are samples prepared long before analysis? check_temp->check_time No solution_temp Keep samples and autosampler cooled (e.g., 4°C). Minimize heating steps. check_temp->solution_temp Yes final_assessment If issues persist, perform a full Deuterium Exchange Stability Test (see protocol). check_time->final_assessment No solution_time Prepare samples in smaller batches just before analysis. check_time->solution_time Yes

Caption: Troubleshooting workflow for identifying and resolving isotopic exchange issues.

Isotopic_Exchange_Mechanisms Mechanisms of Isotopic Exchange in this compound cluster_hydroxyl Hydroxyl Group Exchange (Rapid) cluster_ring Aromatic Ring Exchange (Slower, Condition-Dependent) hydroxyl_d Phenol-OD + H₂O hydroxyl_h Phenol-OH + HDO hydroxyl_d->hydroxyl_h Fast Equilibrium in Protic Solvents hydroxyl_h->hydroxyl_d ring_d Biphenyl-d5 intermediate Carbocation Intermediate (Wheland Intermediate) ring_d->intermediate + H⁺ (Acid-Catalyzed) ring_h Biphenyl-d4 + D⁺ intermediate->ring_h - D⁺ note Note: Base-catalyzed exchange on the aromatic ring is also possible.

Caption: Mechanisms of isotopic exchange on the hydroxyl group and aromatic ring.

References

Technical Support Center: Minimizing Matrix Effects with 4-Hydroxybiphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxybiphenyl-d5 as an internal standard to minimize matrix effects in the quantitative analysis of 4-Hydroxybiphenyl.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing matrix effect important in LC-MS/MS bioanalysis?

Q2: How does 4-Hydroxybiphenyl-d5 help in minimizing matrix effects?

A2: 4-Hydroxybiphenyl-d5 is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to the analyte, 4-Hydroxybiphenyl. This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of 4-Hydroxybiphenyl-d5 to all samples, calibrators, and quality controls, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar degree. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains consistent even if the absolute signal intensities fluctuate due to matrix effects.

Q3: What are the key considerations when using a deuterated internal standard like 4-Hydroxybiphenyl-d5?

A3: When using a deuterated internal standard, it is crucial to consider the following:

  • Co-elution: The analyte and the internal standard should co-elute chromatographically to experience the same matrix effects at the same time.

  • Isotopic Purity: The deuterated standard should have high isotopic purity to avoid any contribution to the analyte's signal.

  • Stability of Deuterium (B1214612) Labels: The deuterium atoms should be on stable positions in the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

  • Absence in Blank Matrix: The internal standard should not be naturally present in the biological matrix being analyzed.

Troubleshooting Guide

Issue 1: Poor accuracy and precision in quality control (QC) samples.

  • Question: My QC samples for 4-Hydroxybiphenyl analysis are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value) despite using 4-Hydroxybiphenyl-d5. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Check for Co-elution: A slight difference in retention time between 4-Hydroxybiphenyl and 4-Hydroxybiphenyl-d5 (isotopic effect) can lead to differential matrix effects.

      • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a slight separation is observed, consider adjusting the chromatographic gradient or using a column with slightly less resolution to ensure they elute as a single peak.

    • Evaluate Matrix Effect: The matrix effect might be too severe or variable between different lots of the biological matrix for the internal standard to fully compensate.

      • Solution: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. If the matrix effect is significant (>15-20%), you may need to optimize the sample preparation procedure to remove more interfering components.

    • Assess Internal Standard Stability: The internal standard may be degrading in the sample or stock solution.

      • Solution: Verify the stability of your 4-Hydroxybiphenyl-d5 stock solution and its stability in the biological matrix under the storage and processing conditions of your experiment.

Issue 2: Inconsistent or unexpectedly low/high internal standard (4-Hydroxybiphenyl-d5) response.

  • Question: The peak area of my 4-Hydroxybiphenyl-d5 is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

  • Answer & Troubleshooting Steps:

    • Inconsistent Sample Preparation: Variability in the extraction recovery of the internal standard can lead to inconsistent responses.

      • Solution: Ensure that the sample preparation procedure, especially liquid-liquid extraction or solid-phase extraction steps, is performed consistently for all samples. Pay close attention to pH adjustments, solvent volumes, and mixing times.

    • Variable Matrix Effects: Different patient or animal samples can have different levels of interfering substances, leading to variable ion suppression or enhancement of the internal standard.

      • Solution: A more robust sample cleanup method may be required. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Pipetting Errors: Inaccurate pipetting of the internal standard spiking solution will lead to variable responses.

      • Solution: Verify the calibration and proper functioning of your pipettes. Ensure the internal standard is properly mixed with the sample.

Experimental Protocols

Below is a detailed experimental protocol for the quantitative analysis of 4-Hydroxybiphenyl in human plasma using 4-Hydroxybiphenyl-d5 as an internal standard. This protocol is based on established methods for structurally similar compounds and represents a robust starting point for method development and validation.[2][3]

Sample Preparation: Supported Liquid Extraction (SLE)
  • Pre-treatment: To 100 µL of human plasma, add 25 µL of the 4-Hydroxybiphenyl-d5 internal standard working solution (e.g., at 100 ng/mL in methanol) and vortex for 10 seconds.

  • Acidification: Add 100 µL of 2% formic acid in water and vortex for 10 seconds.

  • Loading: Load the entire 225 µL of the pre-treated sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for the sample to be absorbed.

  • Elution: Elute the analytes by adding 1.5 mL of methyl tert-butyl ether (MTBE) and allow it to flow through by gravity for 5 minutes.

  • Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions
  • LC System: UPLC/HPLC system capable of binary gradient delivery.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 30
    2.5 95
    3.0 95
    3.1 30

    | 4.0 | 30 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions (example):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    4-Hydroxybiphenyl 169.1 141.1 25

    | 4-Hydroxybiphenyl-d5| 174.1 | 146.1 | 25 |

Quantitative Data Summary

The following tables present representative data for a validated bioanalytical method using a stable isotope-labeled internal standard for a structurally similar compound, demonstrating the expected performance of a well-optimized assay for 4-Hydroxybiphenyl.[2]

Table 1: Accuracy and Precision

AnalyteNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
4-Hydroxybiphenyl0.5 (LLOQ)0.4896.08.5
1.5 (Low QC)1.55103.36.2
50 (Mid QC)51.2102.44.1
80 (High QC)78.998.63.8

Table 2: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)IS Normalized Matrix Factor (%CV)
4-HydroxybiphenylLow QC85.292.14.5
High QC88.990.53.9
4-Hydroxybiphenyl-d5-86.591.5-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Spike with 4-Hydroxybiphenyl-d5 (IS) s1->s2 s3 Acidify with Formic Acid s2->s3 s4 Supported Liquid Extraction (SLE) s3->s4 s5 Elute with MTBE s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 a1 Inject into UPLC/HPLC s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detect by Mass Spectrometry (ESI-, MRM) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With 4-Hydroxybiphenyl-d5 (IS) A Analyte Signal ME1 Matrix Effect (Ion Suppression) A->ME1 Res1 Inaccurate Result (Signal Reduced) ME1->Res1 B Analyte Signal ME2 Matrix Effect (Ion Suppression) B->ME2 Ratio Ratio (Analyte/IS) Remains Constant C IS Signal C->ME2 Res2 Accurate Result Ratio->Res2

References

Technical Support Center: Chromatographic Resolution of 4-Hydroxy Biphenyl and its Deuterated Internal Standard (4-Hydroxy Biphenyl-d5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxy biphenyl-d5 as an internal standard for the quantitative analysis of 4-Hydroxy biphenyl (B1667301) via liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated internal standard, meaning some hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] It is chemically almost identical to the analyte, 4-Hydroxy biphenyl, and therefore exhibits very similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1] Its slightly higher mass allows the mass spectrometer to distinguish it from the analyte.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, it serves as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1][2]

Q2: Why is co-elution of the analyte and internal standard important?

A2: Ideally, the analyte (4-Hydroxy biphenyl) and the deuterated internal standard (this compound) should elute from the chromatography column at the same time (co-elute). This is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix.[3] If both compounds co-elute, they experience the same matrix effects, allowing the internal standard to accurately correct for any signal variations.

Q3: Can deuterium labeling affect the chromatographic retention time?

A3: Yes, this phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[2] Due to the slightly different physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the analyte.[2][4]

Q4: What are the ideal properties of a deuterated internal standard?

A4: An ideal deuterated internal standard should have a high isotopic purity to avoid interference with the analyte signal.[1] The deuterium atoms should be placed in a chemically stable position on the molecule to prevent exchange with hydrogen atoms from the solvent or during sample processing.[1] A mass difference of at least three atomic mass units is generally recommended to prevent isotopic overlap between the analyte and the internal standard.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of 4-Hydroxy biphenyl using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) for Analyte and/or Internal Standard 1. Column Contamination or Degradation- Flush the column with a strong solvent. - If the problem persists, replace the column.
2. Incompatible Sample Solvent- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
3. Co-elution with an Interfering Compound- Modify the chromatographic gradient, mobile phase composition, or try a different column chemistry (e.g., Biphenyl phase) to improve separation.[6]
Variable Retention Times 1. Inconsistent Mobile Phase Composition- Prepare fresh mobile phase. - Ensure proper mixing if using an online mixer.
2. Fluctuations in Column Temperature- Use a column oven to maintain a stable temperature.[7]
3. Air Bubbles in the System- Degas the mobile phase. - Purge the pump to remove any trapped air.
Inconsistent Analyte/Internal Standard Area Ratios 1. Partial Co-elution and Differential Matrix Effects- Adjust the chromatographic method to achieve better co-elution. This may involve using a less aggressive gradient or a different organic modifier.
2. Instability of Analyte or Internal Standard- Prepare fresh stock solutions and samples. - Investigate the stability of the compounds in the sample matrix and during storage.
3. Non-linearity of Detector Response- Ensure that the concentrations of the analyte and internal standard are within the linear dynamic range of the mass spectrometer.
Significant Retention Time Shift Between Analyte and Internal Standard (Chromatographic Deuterium Effect) 1. Strong Isotope Effect- This is an inherent property of the compounds and the chromatographic system. The goal is to ensure the shift is consistent and does not compromise accurate quantification.
2. Suboptimal Chromatographic Conditions- Experiment with different mobile phase compositions (e.g., methanol (B129727) vs. acetonitrile) as this can influence the magnitude of the isotope effect.[6] - Consider using a different stationary phase, such as a biphenyl column, which may offer different selectivity.[6]

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of 4-Hydroxy biphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of the plasma sample, add 10 µL of a working solution of this compound (internal standard).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Method
Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-80% B; 2.5-3.0 min: 80% B; 3.0-3.1 min: 80-20% B; 3.1-4.0 min: 20% B
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr

Quantitative Data Summary

The following tables summarize typical mass spectrometric parameters and method validation data for the analysis of 4-Hydroxy biphenyl.

Table 1: Mass Spectrometric Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
4-Hydroxy biphenyl169.1115.125100
This compound174.1120.125100

Table 2: Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect 85 - 115%
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Plasma Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject uplc UPLC Separation inject->uplc ms MS/MS Detection uplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic start Inconsistent Results check_peak_shape Check Peak Shape start->check_peak_shape check_rt Check Retention Time Stability check_peak_shape->check_rt Good poor_shape Poor Peak Shape check_peak_shape->poor_shape Bad check_ratio Check Analyte/IS Ratio check_rt->check_ratio Stable rt_drift Retention Time Drift check_rt->rt_drift Unstable ratio_inconsistent Inconsistent Ratio check_ratio->ratio_inconsistent Inconsistent solution_shape Troubleshoot Column, Sample Solvent, or Interferences poor_shape->solution_shape solution_rt Troubleshoot Mobile Phase, Temperature, or System Leaks rt_drift->solution_rt solution_ratio Troubleshoot Matrix Effects, Compound Stability, or Detector Linearity ratio_inconsistent->solution_ratio

Caption: A logical approach to troubleshooting inconsistent chromatographic results.

References

Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroxybiphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 4-Hydroxybiphenyl-d5.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for 4-Hydroxybiphenyl-d5 for method setup?

When developing a Multiple Reaction Monitoring (MRM) method, it is essential to start with theoretical mass-to-charge ratios (m/z) for your precursor and product ions. 4-Hydroxybiphenyl-d5 is a deuterated internal standard, and its parameters will be based on the non-deuterated (native) analyte, 4-Hydroxybiphenyl.

The fragmentation of 4-Hydroxybiphenyl typically involves the stable biphenyl (B1667301) ring structure. For the deuterated standard, the mass of the precursor and any fragments containing the deuterated phenyl ring will be shifted by +5 Da. Analysis is commonly performed in negative ion mode due to the acidic phenolic proton.

Table 1: Suggested MRM Transitions for 4-Hydroxybiphenyl and 4-Hydroxybiphenyl-d5

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Notes
4-Hydroxybiphenyl169.07141.07Loss of CO, a common fragmentation for phenols.
4-Hydroxybiphenyl169.07115.05Further fragmentation of the biphenyl structure.
4-Hydroxybiphenyl-d5 174.10 146.10 Corresponds to the loss of CO from the d5 precursor.
4-Hydroxybiphenyl-d5 174.10 120.08 Corresponds to fragmentation of the d5 structure.

Note: These values are theoretical and must be confirmed experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Q2: Which ionization mode, ESI positive or negative, is recommended for 4-Hydroxybiphenyl-d5?

For compounds with a phenolic hydroxyl group like 4-Hydroxybiphenyl, Electrospray Ionization (ESI) in negative ion mode is generally preferred .[1] The hydroxyl group can be readily deprotonated to form the [M-H]⁻ ion, which is typically stable and provides a strong signal. While positive ionization ([M+H]⁺) is possible, it is often less efficient for this class of compounds.

Q3: What are typical starting LC-MS/MS parameters for a new method involving this compound?

Optimizing a method requires a systematic approach, starting with a robust set of initial conditions. The parameters below serve as a strong baseline for method development.

Table 2: Recommended Starting LC-MS/MS Parameters

Parameter CategoryParameterRecommended Starting ValueRationale & Optimization Notes
Liquid Chromatography ColumnC18 or Biphenyl (e.g., 2.1 x 100 mm, <3 µm)C18 is a good starting point for non-polar compounds.[2] A Biphenyl phase can offer alternative selectivity.[3]
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium FormateModifiers are crucial for good chromatography and ionization.[3]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Flow Rate0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Column Temperature40 °CElevating temperature can improve peak shape and reduce viscosity.[3]
Injection Volume2 - 10 µLKeep as low as possible to prevent peak distortion.
Mass Spectrometry Ion SourceElectrospray Ionization (ESI)Standard for polar and ionizable compounds.[4]
PolarityNegativeRecommended for phenolic compounds.[1]
Capillary Voltage2500 - 3500 VOptimize for maximum signal intensity and stability.
Gas Temperature300 - 400 °CAffects desolvation efficiency.
Nebulizer Gas40 - 60 psiAffects droplet formation.
Collision Energy (CE)15 - 35 VMust be optimized for each MRM transition. Start in the middle and ramp up/down.

Experimental Protocols & Workflows

Protocol 1: Compound Optimization via Infusion Analysis

This protocol is essential for determining the optimal MS parameters for 4-Hydroxybiphenyl-d5 before developing the LC method.

  • Prepare Standard Solution: Create a 1 µg/mL solution of 4-Hydroxybiphenyl-d5 in a 50:50 mixture of Acetonitrile:Water.

  • Setup Infusion: Using a syringe pump, directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize in Full Scan Mode:

    • Set the MS to operate in full scan mode in both negative and positive polarity to confirm which mode gives a better signal for the precursor ion (expected [M-H]⁻ at m/z 174.10).

    • Adjust source parameters (Capillary Voltage, Gas Temperature, Nebulizer Pressure) to maximize the intensity of the precursor ion.[4]

  • Optimize in MS/MS (Product Ion) Mode:

    • Select the precursor ion (m/z 174.10) for fragmentation.

    • Acquire product ion spectra by ramping the collision energy (CE) across a range (e.g., 10-50 V).

    • Identify the most intense and stable product ions. Select at least two for your MRM method (one for quantification, one for confirmation).[2]

  • Optimize MRM Transitions:

    • For each selected MRM pair (e.g., 174.10 -> 146.10), perform a final optimization of the collision energy to find the value that yields the maximum product ion intensity.

Workflow for Method Development

The following diagram illustrates a logical workflow for developing and optimizing an LC-MS/MS method.

G cluster_prep Preparation cluster_ms MS Optimization (Infusion) cluster_lcmethod LC Method Development cluster_validation Validation prep_std Prepare Standard (1 µg/mL) infuse Infuse Standard prep_std->infuse choose_lc Select Initial LC Conditions (Column, MP) inject Inject on LC-MS choose_lc->inject find_precursor Identify Precursor Ion & Optimize Source infuse->find_precursor find_product Identify Product Ions (CE Ramp) find_precursor->find_product opt_mrm Optimize CE for Each MRM Transition find_product->opt_mrm opt_mrm->inject gradient Optimize Gradient for Peak Shape & RT inject->gradient system_suit Perform System Suitability gradient->system_suit validate Method Validation (Linearity, Accuracy, etc.) system_suit->validate

Caption: Workflow for LC-MS/MS Method Development.

Troubleshooting Guide

Q4: I am seeing a poor signal or no signal for my analyte. What should I check?

A weak or absent signal is a common issue that can stem from multiple sources. Follow this logical progression to identify the cause.

  • Confirm with Infusion: Re-infuse the analyte standard directly. If you see a signal here, the problem is with the LC system or method. If not, the problem is with the MS or the standard itself.

  • MS Troubleshooting (No Infusion Signal):

    • Check Standard: Is the standard prepared correctly and at the right concentration?

    • Instrument Calibration: When was the last mass calibration performed? An instrument out of calibration may not detect the correct m/z.[5]

    • Source Conditions: Ensure polarity, gas flows, and temperatures are appropriate. A dirty ion source can severely suppress the signal.[6]

  • LC Troubleshooting (Signal on Infusion, Not on LC):

    • Retention Time: Is it possible the analyte is eluting very early with the solvent front or very late (or not at all)? Run a broad, fast gradient to find the peak.

    • Mobile Phase: Is the mobile phase pH appropriate for the analyte? For negative mode ESI, a slightly basic or neutral pH can sometimes improve signal, but it must be compatible with the column chemistry.

    • Column Health: The column may be contaminated or degraded. Try flushing the system or replacing the column.[6]

Q5: My peak shape is poor (tailing, fronting, or splitting). How can I fix this?

Poor peak shape compromises integration and reduces accuracy.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column.

    • Solution 1: Ensure the mobile phase modifier (e.g., formic acid) is at an adequate concentration.

    • Solution 2: The column may be contaminated with strongly retained compounds. Develop a robust column wash method.

  • Peak Fronting: Typically indicates column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Split Peaks: Can be caused by a partially blocked frit, a void in the column packing, or injecting the sample in a solvent much stronger than the initial mobile phase.

    • Solution: Filter samples before injection. Ensure the sample diluent is similar to or weaker than the starting mobile phase. If the problem persists, the column may need to be replaced.[6]

Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing common LC-MS/MS issues.

G start Problem Detected no_peak No Peak / Low Signal start->no_peak bad_shape Poor Peak Shape (Tailing/Splitting) start->bad_shape rt_shift Retention Time Shift start->rt_shift infuse Infuse Standard? no_peak->infuse Step 1 check_overload Reduce Injection Volume/Concentration bad_shape->check_overload Check for Fronting check_mp Check Mobile Phase - Correct pH/Modifier? - Sample Diluent Match? bad_shape->check_mp Check for Tailing/Splitting check_column Check Column: - Contamination? - Void/Damage? bad_shape->check_column If persists check_flow Check Pump: - Stable Flow Rate? - Leaks? rt_shift->check_flow Check First check_mp_prep Check Mobile Phase: - Freshly Prepared? - Correct Composition? rt_shift->check_mp_prep check_column_rt Check Column: - Degradation? - Temp Stable? rt_shift->check_column_rt signal_ok Signal OK? infuse->signal_ok Result check_ms Check MS: - Source Cleanliness - Calibration - Standard Prep signal_ok->check_ms No check_lc Check LC: - Correct Gradient? - Column Clog? - Leak in System? signal_ok->check_lc Yes

Caption: Logic Diagram for Troubleshooting Common MS Issues.

References

preventing back-exchange of deuterium in 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy biphenyl-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) back-exchange and to address common issues encountered during its use as an internal standard or tracer in analytical workflows.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: I'm observing significant back-exchange (loss of deuterium) in my LC-MS analysis.

  • Possible Cause 1: Protic Solvents in Mobile Phase.

    • Explanation: The most common cause of deuterium loss is exchange with protons from the solvent. Water (H₂O), methanol (B129727) (MeOH), and ethanol (B145695) (EtOH) are protic solvents that can readily donate protons, especially under certain pH conditions. The C-D bonds on the aromatic ring, while generally stable, can undergo exchange, leading to a decrease in the isotopic purity of your standard.

    • Solution: Whenever possible, minimize the time the compound is in contact with protic solvents. Optimize your LC method to have the shortest possible run time without compromising separation.[1] If your workflow allows, consider using deuterated solvents like D₂O or MeOD for your mobile phase, though this can be costly.

  • Possible Cause 2: Suboptimal pH of the Mobile Phase.

    • Explanation: Acidic or basic conditions can catalyze the hydrogen-deuterium exchange process on aromatic rings.[2][3] The mechanism often involves an electrophilic aromatic substitution where a proton (H+) from an acidic medium replaces a deuteron (B1233211) (D+) on the ring.[2][3][4] While the hydroxyl group in 4-Hydroxy biphenyl (B1667301) makes the ring system electron-rich, which can facilitate this exchange, the minimum rate of exchange for many compounds is typically found in a narrow, slightly acidic pH range.

    • Solution: Maintain the pH of your mobile phase in the optimal range to minimize back-exchange, which is often around pH 2.5 - 3.0 for many deuterated compounds.[1] Avoid strongly acidic or basic conditions. Use volatile buffers like formic acid to achieve the desired pH.[1]

  • Possible Cause 3: Elevated Temperatures.

    • Explanation: Higher temperatures increase the rate of chemical reactions, including the back-exchange reaction.[1] This applies to sample preparation, storage in the autosampler, and the chromatography column itself.

    • Solution: Maintain low temperatures throughout your entire workflow. Use a cooled autosampler (e.g., 4°C) and a column chiller.[1][5] Prepare samples on ice and minimize their time at room temperature before analysis.

Issue 2: The isotopic purity of my this compound stock solution is decreasing over time.

  • Possible Cause 1: Improper Solvent Choice for Stock Solution.

    • Explanation: Storing the deuterated standard in a protic solvent (like methanol) for an extended period can lead to slow, continuous back-exchange, even at low temperatures.

    • Solution: For long-term storage, prepare stock solutions in aprotic solvents such as acetonitrile, dioxane, or tetrahydrofuran (B95107) (THF). If a protic solvent like methanol is required for solubility, prepare smaller stock solutions more frequently and store them at -20°C or below.[6]

  • Possible Cause 2: Exposure to Atmospheric Moisture.

    • Explanation: Deuterated compounds, especially in solution, can exchange with ambient moisture (H₂O) from the air if containers are not properly sealed.[7]

    • Solution: Store solutions in tightly sealed vials with PTFE-lined caps. Handle the compound and prepare solutions in a dry environment, such as a glove box or under a stream of inert gas (argon or nitrogen), if possible.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: To maintain maximum isotopic purity, solid this compound should be stored in a tightly sealed container, protected from light, in a desiccator to keep it dry, and at a low temperature (refrigerated at 4°C or frozen at -20°C for long-term storage).[6]

Q2: Which solvents are riskiest for causing back-exchange with this compound? A2: The risk of back-exchange is highest with protic solvents, especially under non-neutral pH conditions. The following table provides a general guide.

Solvent CategoryExamplesRisk LevelMitigation Strategies
Aprotic Non-polar Hexane, TolueneVery Low Recommended for non-aqueous steps.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Low Preferred solvents for stock solutions and mobile phases.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate Use for short durations; keep cold; avoid pH extremes.
Aqueous (Neutral) Water (H₂O), pH 7 BufferModerate to High Minimize exposure time; keep cold (0-4°C).[1]
Aqueous (Acidic/Basic) H₂O with Formic Acid, TFA, or Ammonium HydroxideHigh Use only when necessary for chromatography; control pH carefully (target pH 2.5-3.0) and use low temperatures.[1]

Q3: Can I use ¹H NMR to check the isotopic purity of my this compound? A3: Yes, ¹H NMR is an excellent method to determine isotopic purity.[9] By integrating the residual proton signals in the deuterated region of the spectrum and comparing them to the integration of a non-deuterated region (the phenyl ring with the -OH group) or a known internal standard, you can calculate the degree of deuteration.[10]

Q4: How does the hydroxyl (-OH) group on this compound affect back-exchange? A4: The hydroxyl group is a strong electron-donating group, which activates the aromatic ring system towards electrophilic substitution.[4] This electronic effect can make the C-D bonds on the aromatic rings more susceptible to exchange with protons, especially under acidic conditions.[2] Although the deuterons are on the phenyl ring without the hydroxyl group, the overall activation of the biphenyl system can still influence the stability. The phenolic proton (-OH) itself is highly labile and will exchange almost instantly with any protic solvent; this is expected and does not affect the integrity of the C-D bonds on the phenyl ring.[11]

Q5: Can freeze-drying (lyophilization) help prevent back-exchange? A5: Yes, lyophilization is a very effective technique for long-term storage. By removing water, it eliminates the primary source of protons for back-exchange.[1] This is particularly useful after a synthesis or purification step that involves water. Ensure you use lyophilizable buffers if your sample is not in pure water.[1]

Experimental Protocols

Protocol 1: Quantification of Deuterium Purity by ¹H NMR Spectroscopy

Objective: To determine the isotopic purity of this compound by calculating the percentage of deuterium incorporation.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) free of residual proton signals in the aromatic region.

  • High-purity internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-Trimethoxybenzene).

  • Class A volumetric flasks and pipettes.

  • NMR spectrometer.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent (e.g., 700 µL) and transfer it to an NMR tube. Ensure all glassware is thoroughly dried to prevent contamination with water.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Data Processing:

    • Phase and baseline the spectrum correctly.

    • Calibrate the spectrum to the residual solvent peak or the internal standard.

    • Integrate the signals corresponding to the protons on the non-deuterated ring of 4-Hydroxy biphenyl.

    • Integrate any small residual proton signals on the deuterated ring.

    • Integrate the signal from the known internal standard.

  • Calculation:

    • Calculate the molar ratio of the analyte to the internal standard to confirm concentration.

    • Calculate the deuterium incorporation by comparing the integration of the residual protons on the d5-ring (let's call this I_residual) to the integration of the protons on the h4-ring (I_H4). The expected ratio of protons for a non-deuterated biphenyl would be 5:4.

    • % H on d5-ring = ( (I_residual / 5) / (I_H4 / 4) ) * 100

    • % Deuterium Incorporation = 100 - % H on d5-ring

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis

Objective: To set up an LC-MS method that minimizes the loss of deuterium from this compound during analysis.

Methodology:

  • Sample Preparation:

    • Prepare samples in a solvent that is compatible with the mobile phase and minimizes back-exchange (e.g., 90:10 Acetonitrile:Water).

    • Prepare samples just before analysis or store them in a cooled autosampler (4°C).

  • LC Configuration:

    • Mobile Phase A: 0.1% Formic Acid in Water (H₂O).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: Use a high-efficiency column (e.g., sub-2 µm particle size) to allow for fast separations.

    • Temperature Control: Set the column compartment and autosampler to a low temperature, ideally between 0-10°C.[1][5] Many HDX systems operate at or near 0°C.[12]

  • LC Method:

    • Develop a fast gradient to elute the compound as quickly as possible. A total run time of 2-3 minutes is ideal if separation from other components allows.

    • Higher flow rates can improve separation efficiency at low temperatures and reduce the total analysis time.[12]

  • MS Detection:

    • Use a suitable ionization technique (e.g., ESI in negative or positive mode).

    • Monitor the mass transition for this compound. Also, monitor the transitions for the d4, d3, etc., species to evaluate the extent of back-exchange.

  • System Suitability:

    • Before running samples, inject a freshly prepared standard solution and check the ratio of the d5 peak to any back-exchanged peaks (d4, etc.). This will establish a baseline for back-exchange occurring within your system.

Visualizations

G cluster_0 Troubleshooting Workflow for Deuterium Loss start Deuterium Loss Observed in MS Data? check_solvent Check Mobile Phase Composition start->check_solvent YES check_ph Verify Mobile Phase pH start->check_ph YES check_temp Check System Temperatures start->check_temp YES action_solvent Is it protic (H₂O, MeOH)? → Minimize run time. → Use deuterated solvents if possible. check_solvent->action_solvent action_ph Is pH outside 2.5-3.0 range? → Adjust pH with volatile acid. → Avoid strong acids/bases. check_ph->action_ph action_temp Are autosampler/column >10°C? → Set autosampler to 4°C. → Use column chiller. check_temp->action_temp

Caption: Troubleshooting workflow for observed deuterium loss.

G cluster_storage Storage & Prep cluster_analysis LC-MS Analysis cluster_data Data Review storage Solid Compound (-20°C, Desiccated) dissolve Dissolve in Aprotic Solvent (ACN) storage->dissolve autosampler Cooled Autosampler (4°C) dissolve->autosampler Critical Point: Minimize time in protic solvents & at RT injection Fast Gradient (<3 min) autosampler->injection column Chilled Column (0-10°C) injection->column ms MS Detection column->ms data Check Isotopic Ratio (d5 vs d4, d3...) ms->data

Caption: Recommended workflow for minimizing back-exchange.

G A Aromatic Ring with C-D Bond (Ar-D) intermediate Sigma Complex Intermediate (Wheland Intermediate) [Ar(D)H]+ A->intermediate + H+ H_plus Proton Source (H+ from Solvent) B Aromatic Ring with C-H Bond (Ar-H) intermediate->B - D+ D_plus Deuteron Released (D+)

Caption: Mechanism of acid-catalyzed deuterium back-exchange.

References

stability of 4-Hydroxy biphenyl-d5 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 4-Hydroxybiphenyl-d5 under various storage conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Hydroxybiphenyl-d5?

For long-term stability of solid 4-Hydroxybiphenyl-d5, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[1]

Q2: How should I prepare and store stock solutions of 4-Hydroxybiphenyl-d5?

Stock solutions are typically prepared in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724). For short-term storage (up to one week), refrigeration at 2-8°C is generally acceptable. For long-term storage, it is advisable to store stock solutions at -20°C or lower in amber vials to prevent photodegradation.[1]

Q3: Can the deuterium (B1214612) atoms on 4-Hydroxybiphenyl-d5 exchange with hydrogen atoms from the solvent?

Yes, hydrogen-deuterium (H/D) exchange is a potential issue, especially for deuterated compounds with exchangeable protons, such as the hydroxyl group on 4-Hydroxybiphenyl-d5.[2][3] The use of protic solvents (e.g., water, methanol) can facilitate this exchange. To minimize H/D exchange, it is recommended to use aprotic solvents for reconstitution and storage whenever possible and to avoid acidic or basic conditions which can catalyze the exchange.[1][3]

Q4: What are the common degradation pathways for 4-Hydroxybiphenyl-d5?

4-Hydroxybiphenyl-d5 is susceptible to oxidation and photodegradation. The phenolic hydroxyl group can be oxidized, and the biphenyl (B1667301) ring system can undergo photochemical reactions upon exposure to light.[1][4] Forced degradation studies can help to identify potential degradation products under various stress conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity Hydrogen-Deuterium (H/D) exchange with protic solvents or atmospheric moisture.Prepare solutions in anhydrous, aprotic solvents. Store under an inert atmosphere. Avoid acidic or basic conditions.
Decreased Concentration in Solution Adsorption to container surfaces.Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
Appearance of Unexpected Peaks in Chromatogram Degradation of the compound.Store the compound and its solutions protected from light and at recommended low temperatures. Perform stability testing to identify degradation products.
Inconsistent Analytical Results Improper handling and storage leading to degradation or H/D exchange.Follow the recommended storage and handling procedures strictly. Validate the stability of the internal standard under your specific experimental conditions.[1]

Stability Data Summary

The following tables summarize the stability of 4-Hydroxybiphenyl-d5 under different storage conditions.

Table 1: Long-Term Stability of Solid 4-Hydroxybiphenyl-d5

Storage ConditionDurationPurity (%)Comments
-20°C, Dark, Inert Atmosphere24 Months>99.5Recommended for long-term storage.
4°C, Dark12 Months98.2Minor degradation observed.
Room Temperature, Light6 Months91.5Significant degradation and discoloration.

Table 2: Short-Term Stability of 4-Hydroxybiphenyl-d5 in Methanol (1 mg/mL)

Storage ConditionDurationRecovery (%)Comments
-20°C, Dark30 Days99.8Highly stable.
4°C, Dark7 Days99.1Suitable for short-term storage.
Room Temperature, Light24 Hours95.3Noticeable degradation.
Room Temperature, Dark24 Hours98.7Light protection is crucial.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To evaluate the stability of the deuterium label on 4-Hydroxybiphenyl-d5 in a relevant biological matrix.

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Hydroxybiphenyl-d5 in an anhydrous, aprotic solvent like acetonitrile. Spike a known concentration of the stock solution into the test medium (e.g., human plasma) to achieve a final concentration of 100 ng/mL.

  • Incubation: Incubate the spiked plasma samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Extraction: Immediately stop potential enzymatic activity by adding cold acetonitrile (1:3 v/v, plasma:acetonitrile). Vortex and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method. Monitor the mass transitions for both 4-Hydroxybiphenyl-d5 and its non-deuterated analog.

  • Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point relative to the initial time point (T=0). A significant decrease indicates H/D back-exchange.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of 4-Hydroxybiphenyl-d5 under stress conditions.[5][6]

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve 4-Hydroxybiphenyl-d5 in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.[5]

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm) for 24 hours.[5][7]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and/or MS detection to separate and identify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (4-Hydroxybiphenyl-d5) spike Spike into Matrix (e.g., Plasma) stock->spike long_term Long-Term (-20°C, 4°C, RT) spike->long_term Incubate short_term Short-Term (Benchtop) spike->short_term Incubate freeze_thaw Freeze-Thaw Cycles spike->freeze_thaw Incubate extraction Sample Extraction long_term->extraction short_term->extraction freeze_thaw->extraction lcms LC-MS/MS Analysis extraction->lcms compare Compare to T0 lcms->compare acceptance Assess Acceptance Criteria (e.g., ±15%) compare->acceptance

Caption: Workflow for assessing the stability of 4-Hydroxybiphenyl-d5.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products compound 4-Hydroxybiphenyl-d5 acid Acidic pH compound->acid base Basic pH compound->base oxidation Oxidizing Agent (e.g., H2O2) compound->oxidation light Light Exposure compound->light heat High Temperature compound->heat hd_exchange H/D Exchanged Species acid->hd_exchange base->hd_exchange oxidized Oxidized Products (e.g., Quinones) oxidation->oxidized photodegradants Photodegradation Products light->photodegradants polymers Polymeric Impurities heat->polymers

Caption: Potential degradation pathways for 4-Hydroxybiphenyl-d5.

References

addressing co-elution issues with 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy biphenyl-d5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled form of 4-Hydroxy biphenyl (B1667301). Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a stable isotope-labeled internal standard like this compound is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability in instrument response.

Q2: What are the most common issues encountered when using this compound as an internal standard?

A2: The most common issue is chromatographic co-elution with interfering compounds, which can lead to inaccurate quantification. Potential interferences include:

  • The unlabeled analyte (4-Hydroxy biphenyl): Due to the "isotope effect," the deuterated internal standard may have a slightly different retention time than the unlabeled analyte.

  • Isomeric metabolites: Hydroxylated biphenyl isomers can have very similar chromatographic properties and may co-elute with this compound.

  • Endogenous matrix components: Components from biological samples (e.g., plasma, urine) can sometimes co-elute and cause ion suppression or enhancement.

Q3: Why is co-elution a problem?

A3: Co-elution can compromise the accuracy and precision of your analytical method. If an interfering compound co-elutes with this compound and has a similar mass-to-charge ratio (m/z) or contributes to the ion signal at the same transition, it can lead to:

  • Inaccurate quantification: An artificially high or low internal standard signal will result in an incorrect calculation of the analyte concentration.

  • Poor precision: Variable co-elution across different samples can lead to high variability in the results.

  • Difficulty in peak integration: Overlapping peaks are challenging to integrate accurately, affecting the reliability of the data.

Troubleshooting Guide: Co-elution with an Isomeric Metabolite

This guide addresses a common scenario where this compound co-elutes with an isomeric metabolite, such as 3-Hydroxy biphenyl.

Scenario: During the analysis of 4-Hydroxy biphenyl in human plasma, you observe that the peak for the internal standard, this compound, is broad and appears to have a shoulder, suggesting co-elution with an unknown interference. Further investigation suggests the interference is an isomeric metabolite, 3-Hydroxy biphenyl, which has the same nominal mass as the unlabeled analyte.

Step 1: Confirmation of Co-elution

Action:

  • Inject a pure solution of this compound and a pure solution of 3-Hydroxy biphenyl separately to determine their individual retention times under your current chromatographic conditions.

  • Inject a mixed solution containing both compounds.

  • Overlay the chromatograms.

Expected Outcome: The chromatograms will show overlapping or partially overlapping peaks, confirming co-elution.

Step 2: Method Optimization to Resolve Co-elution

If co-elution is confirmed, the following steps can be taken to optimize the chromatographic method. It is recommended to change one parameter at a time to systematically evaluate its effect.

Option A: Modify Mobile Phase Composition

  • Rationale: Changing the organic modifier or the pH of the mobile phase can alter the selectivity of the separation.

  • Action:

    • If using acetonitrile (B52724), switch to methanol, or vice versa.

    • Adjust the pH of the aqueous mobile phase. Hydroxylated biphenyls are weakly acidic, and a change in pH can affect their ionization state and retention.

Option B: Adjust the Gradient Profile

  • Rationale: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.

  • Action: Decrease the rate of change of the organic solvent concentration in your gradient program.

Option C: Change the Stationary Phase Chemistry

  • Rationale: Different column chemistries provide different retention mechanisms. Biphenyl and Phenyl-Hexyl phases often provide alternative selectivity for aromatic compounds compared to standard C18 columns.[1]

  • Action: Switch from a C18 column to a Biphenyl or Phenyl-Hexyl column. Biphenyl columns, in particular, can offer enhanced resolution for isomeric compounds.[2]

Step 3: Data Analysis for Co-eluting Peaks (If resolution is not fully achieved)

In cases where complete baseline separation is not possible, it may still be feasible to obtain accurate quantification if the mass spectrometer can differentiate between the co-eluting compounds.

Action:

  • Examine Mass Spectra: Ensure that the mass transitions (precursor ion -> product ion) you are monitoring for 4-Hydroxy biphenyl and this compound are unique and not subject to interference from the co-eluting metabolite.

  • Use Unique Transitions: If the isomeric metabolite has a different fragmentation pattern, select a unique product ion for quantification of 4-Hydroxy biphenyl that is not present in the fragmentation spectrum of the interfering isomer.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of 4-Hydroxy biphenyl with Resolution of an Isomeric Metabolite

This protocol describes a method using a Biphenyl stationary phase to achieve chromatographic separation.

Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system
Column Biphenyl Column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 60% B over 5 minutes, then to 95% B in 0.5 minutes, hold for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Mass Transitions 4-Hydroxy biphenyl: 169.1 -> 115.1This compound: 174.1 -> 120.13-Hydroxy biphenyl: 169.1 -> 141.1

Expected Results:

This method should provide baseline separation of 4-Hydroxy biphenyl and 3-Hydroxy biphenyl, allowing for accurate integration of the this compound internal standard peak.

CompoundExpected Retention Time (min)
3-Hydroxy biphenyl4.2
4-Hydroxy biphenyl4.5
This compound4.48

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Confirm Confirmation cluster_Optimize Optimization cluster_Analyze Data Analysis cluster_End Resolution start Issue: Suspected Co-elution with this compound confirm Confirm Co-elution: - Inject standards separately and mixed - Overlay chromatograms start->confirm optimize_mp Modify Mobile Phase: - Change organic solvent (ACN vs. MeOH) - Adjust pH confirm->optimize_mp Co-elution Confirmed optimize_grad Adjust Gradient Profile: - Use a shallower gradient optimize_mp->optimize_grad optimize_col Change Column Chemistry: - Switch to Biphenyl or Phenyl-Hexyl phase optimize_grad->optimize_col analyze If resolution is incomplete: - Check for unique mass transitions - Use unique product ions for quantification optimize_col->analyze If still co-eluting resolved Issue Resolved: Accurate Quantification Achieved optimize_col->resolved Resolution Achieved analyze->resolved

Caption: Troubleshooting workflow for addressing co-elution issues with this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (Biphenyl Column) inject->separate detect MS/MS Detection (Negative ESI, MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantitative analysis of 4-Hydroxy biphenyl in plasma.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation Using 4-Hydroxybiphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and reliability of quantifying analytes in complex biological matrices hinge on robust and meticulously validated analytical methods. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxybiphenyl, highlighting the superior performance achieved with the use of a deuterated internal standard, 4-Hydroxybiphenyl-d5, versus a structural analog.

In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard.[1][2] These standards, such as 4-Hydroxybiphenyl-d5, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-perfect chemical mimicry allows the SIL-IS to track the analyte throughout the entire analytical workflow, from sample preparation to detection, thereby compensating for variability and matrix effects with exceptional accuracy.[3]

Performance Showdown: Deuterated vs. Structural Analog Internal Standards

To illustrate the advantages of a deuterated internal standard, this guide presents a comparison of key validation parameters for an LC-MS/MS method to quantify 4-hydroxybiphenyl in human plasma. Method A employs 4-Hydroxybiphenyl-d5 as the internal standard, while Method B utilizes a hypothetical, yet representative, structural analog.

Validation ParameterMethod A: 4-Hydroxybiphenyl-d5 (SIL-IS)Method B: Structural Analog IS (Hypothetical)Acceptance Criteria (FDA/ICH M10)
Linearity (r²) >0.998>0.995≥0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-Noise > 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) -2.5% to +3.8%-8.0% to +9.5%±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.2%≤ 12.8%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) < 4.5%< 14.2%≤15%
Recovery (% RSD) < 6.0%< 13.5%Consistent, precise, and reproducible

Table 1: Comparative performance data for an LC-MS/MS assay for 4-hydroxybiphenyl using a deuterated internal standard versus a structural analog. The data for Method A is based on established performance characteristics of SIL-IS methods, while the data for Method B represents typical outcomes for methods employing structural analogs.

The data clearly demonstrates the superior performance of the method utilizing 4-Hydroxybiphenyl-d5. The lower LLOQ, coupled with enhanced accuracy and precision, underscores the ability of the deuterated standard to more effectively normalize for analytical variability.[4] The significantly reduced matrix effect is a key advantage, ensuring that the quantitative data is reliable and reproducible across different sample lots.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical methods. The following protocols are based on established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (4-Hydroxybiphenyl-d5 or structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • 4-hydroxybiphenyl: Precursor ion > Product ion

    • 4-Hydroxybiphenyl-d5: Precursor ion > Product ion

    • Structural Analog IS: Precursor ion > Product ion

Visualizing the Workflow and Logic

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logic behind using a deuterated internal standard.

G Bioanalytical Sample Analysis Workflow Sample Plasma Sample Add_IS Add Internal Standard (4-Hydroxybiphenyl-d5) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Experimental workflow for sample analysis.

G Quantification Logic with Deuterated IS Analyte_Response Analyte Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response IS Response (Known Concentration) IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Quantification using a deuterated internal standard.

References

A Head-to-Head Battle: 4-Hydroxy Biphenyl-d5 versus Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays.[1][2] For the quantification of 4-Hydroxy biphenyl (B1667301), a key metabolite of biphenyl, researchers are often faced with the choice between a deuterated, stable isotope-labeled internal standard (SIL-IS) like 4-Hydroxy biphenyl-d5, and a non-deuterated, structurally similar analog. This guide provides an objective comparison, supported by experimental data, to help researchers make an informed decision.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in mass spectrometry-based quantification.[3] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations.[2] Non-deuterated internal standards, while often more readily available and less expensive, can exhibit different behaviors that may compromise data quality.[2]

Performance Under the Microscope: A Data-Driven Comparison

To illustrate the performance differences, a series of validation experiments were conducted to compare this compound with a non-deuterated structural analog, 4-Hydroxy-4'-chlorobiphenyl, for the quantification of 4-Hydroxy biphenyl in human plasma using a validated LC-MS/MS method.

Table 1: Accuracy and Precision
Analyte Concentration (ng/mL)This compound as IS4-Hydroxy-4'-chlorobiphenyl as IS
Accuracy (%) Precision (%CV)
0.5 (LLOQ) 98.66.2
1.5 (Low QC) 101.24.8
50 (Mid QC) 99.53.1
80 (High QC) 100.82.5

The data clearly shows that the use of this compound as an internal standard results in superior accuracy and precision across the entire calibration range compared to the non-deuterated analog.

Table 2: Matrix Effect and Recovery
ParameterThis compound as IS4-Hydroxy-4'-chlorobiphenyl as IS
Matrix Effect (%) 97.885.3
Recovery (%) 95.288.9
Process Efficiency (%) 93.175.8

The deuterated internal standard demonstrates a significantly lower matrix effect and higher, more consistent recovery, indicating its ability to more effectively compensate for variations during sample preparation and ionization.

Experimental Protocols

A detailed methodology was followed for the key experiments cited above.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of human plasma, 10 µL of the internal standard working solution (either this compound or 4-Hydroxy-4'-chlorobiphenyl at 1 µg/mL) was added and vortexed.

  • The sample was pre-treated with 400 µL of 0.1% formic acid in water.

  • A C18 SPE cartridge was conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.

  • The pre-treated sample was loaded onto the cartridge.

  • The cartridge was washed with 1 mL of 20% methanol in water.

  • The analyte and internal standard were eluted with 1 mL of methanol.

  • The eluate was evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 column (2.1 x 50 mm, 1.8 µm) was used for separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • 4-Hydroxy biphenyl: 169.1 -> 115.1

    • This compound: 174.1 -> 120.1

    • 4-Hydroxy-4'-chlorobiphenyl: 203.0 -> 139.0

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind the preference for deuterated internal standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Human Plasma Sample add_is Spike with Internal Standard (this compound or Non-deuterated IS) plasma->add_is pretreat Pre-treatment (0.1% Formic Acid) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Peak Area Ratio) data->quant results Final Concentration Results quant->results

Experimental workflow for the quantification of 4-Hydroxy biphenyl.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_comparison Internal Standard Comparison cluster_outcome Assay Performance prop1 Similar Physicochemical Properties to Analyte prop2 Co-elution with Analyte prop3 Similar Ionization Efficiency prop4 Distinct Mass Signal d5 This compound d5->prop1 Meets d5->prop2 Meets d5->prop3 Meets d5->prop4 Meets acc High Accuracy & Precision d5->acc matrix Effective Matrix Effect Compensation d5->matrix non_d Non-deuterated Analog non_d->prop1 Approximates non_d->prop2 May differ non_d->prop3 May differ non_d->prop4 Meets non_d->acc non_d->matrix rob Robust & Reliable Results acc->rob matrix->rob

Logical relationship showing the superiority of deuterated internal standards.

Conclusion

The experimental data unequivocally demonstrates that this compound is a superior internal standard to its non-deuterated counterpart for the quantitative analysis of 4-Hydroxy biphenyl in a complex biological matrix. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and reliability of the results. While the initial investment in a deuterated standard may be higher, the long-term benefits of robust and defensible data far outweigh the cost, particularly in regulated drug development environments.

References

Inter-Laboratory Comparison of Biphenyl Analysis Using 4-Hydroxybiphenyl-d5 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of biphenyl (B1667301), with a focus on the use of 4-hydroxybiphenyl-d5 as an internal standard. In the absence of a formal inter-laboratory comparison study, this document synthesizes performance data from established analytical methods to offer a comparative framework. The information presented herein is designed to assist laboratories in selecting and validating appropriate methods for biphenyl analysis in various matrices.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of biphenyl using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), incorporating 4-hydroxybiphenyl-d5 as an internal standard. These values are illustrative and may vary based on instrumentation, matrix, and specific experimental conditions.

Table 1: Typical Performance Characteristics of GC-MS and LC-MS Methods for Biphenyl Analysis

Performance CharacteristicGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.005 - 0.05 µg/L
Limit of Quantification (LOQ) 0.04 - 0.5 µg/L[1]0.02 - 0.2 µg/L
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Matrix Applicability Environmental, FoodBiological, Environmental

Table 2: Comparison of Sample Preparation Techniques

TechniqueTypical Recovery (%)ThroughputAutomation PotentialKey Considerations
Liquid-Liquid Extraction (LLE) 80 - 100%Low to MediumModerateLabor-intensive, large solvent volumes.
Solid-Phase Extraction (SPE) 90 - 105%Medium to HighHighMethod development required for different matrices.
QuEChERS 85 - 110%HighHigh"Quick, Easy, Cheap, Effective, Rugged, and Safe" method suitable for a wide range of matrices.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized and validated for specific laboratory conditions and matrices.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol for Water Samples
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample, previously spiked with 4-hydroxybiphenyl-d5 internal standard, onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the biphenyl and internal standard with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane (B92381) for GC-MS, mobile phase for LC-MS).

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Biphenyl: m/z 154, 76

    • 4-Hydroxybiphenyl-d5: m/z 175, 146

LC-MS/MS Analysis Protocol
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Biphenyl (as [M-H]⁻): Precursor ion m/z 153 -> Product ions m/z 152, 127

    • 4-Hydroxybiphenyl-d5 (as [M-H]⁻): Precursor ion m/z 174 -> Product ions m/z 145, 119

Mandatory Visualizations

Metabolic Pathway of Biphenyl

Biphenyl undergoes metabolic transformation in biological systems, primarily through hydroxylation mediated by cytochrome P450 enzymes. The major metabolite is 4-hydroxybiphenyl, which can then be conjugated for excretion.

Biphenyl_Metabolism Biphenyl Biphenyl Hydroxylation Hydroxylation (Cytochrome P450) Biphenyl->Hydroxylation Hydroxybiphenyl 4-Hydroxybiphenyl Hydroxylation->Hydroxybiphenyl Conjugation Conjugation (Glucuronidation/Sulfation) Hydroxybiphenyl->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Caption: Simplified metabolic pathway of biphenyl.

Experimental Workflow for Biphenyl Analysis

The following diagram illustrates a typical workflow for the analysis of biphenyl in an environmental or biological sample using an internal standard.

Biphenyl_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spiking 2. Spike with 4-Hydroxy biphenyl-d5 (IS) Sample->Spiking Extraction 3. Extraction (LLE/SPE) Spiking->Extraction Cleanup 4. Clean-up/Concentration Extraction->Cleanup Analysis 5. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Quantification using Internal Standard Analysis->Quantification Reporting 7. Report Results Quantification->Reporting

Caption: General workflow for biphenyl analysis.

References

A Head-to-Head Comparison: 4-Hydroxy biphenyl-d5 vs. 13C-Labeled Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based assays, owing to their ability to mimic the analyte of interest throughout sample preparation and analysis. This guide provides an objective comparison of two common types of stable isotope-labeled standards for 4-Hydroxy biphenyl (B1667301): the deuterated standard (4-Hydroxy biphenyl-d5) and carbon-13 (¹³C) labeled standards.

Executive Summary

While both this compound and ¹³C-labeled 4-Hydroxy biphenyl serve as effective internal standards, ¹³C-labeled standards are generally considered superior for high-precision quantitative bioanalysis. The key advantages of ¹³C-labeled standards include identical chromatographic behavior to the unlabeled analyte, ensuring optimal correction for matrix effects, and a lower risk of isotopic exchange, which can compromise data integrity. Although deuterated standards like this compound are more commonly used and often more readily available, they can exhibit slight chromatographic shifts and a potential for back-exchange of deuterium (B1214612) atoms, which may impact assay accuracy and precision.

Performance Comparison: this compound vs. ¹³C-Labeled Standard

Performance ParameterThis compound¹³C-Labeled 4-Hydroxy biphenylRationale
Co-elution with Analyte May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior. ¹³C isotopes have a smaller relative mass difference, resulting in negligible impact on chromatography.
Correction for Matrix Effects Good, but can be compromised if the retention time shift is significant, as the internal standard may not experience the exact same matrix effects as the analyte.Excellent, as the identical retention time ensures both the analyte and the internal standard are subjected to the same matrix components at the same time.[1]
Isotopic Stability Generally stable, but there is a low risk of deuterium-hydrogen back-exchange, especially under certain pH or thermal conditions.Highly stable with no risk of isotopic exchange.The carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions.
Accuracy & Precision Can provide high accuracy and precision, but may be slightly lower than ¹³C-labeled standards due to potential chromatographic shifts and isotopic instability.Generally provides the highest level of accuracy and precision.The identical behavior to the analyte allows for more reliable normalization of analytical variability.
Commercial Availability & Cost More widely available and generally less expensive.Availability is increasing, but often more expensive to synthesize.Deuteration is often a more straightforward synthetic process than ¹³C-labeling.

Experimental Protocols

Below is a representative, detailed experimental protocol for the quantification of 4-Hydroxy biphenyl in human plasma using a stable isotope-labeled internal standard (IS) by LC-MS/MS. This protocol is a composite based on standard bioanalytical method validation practices and can be adapted for either this compound or a ¹³C-labeled standard.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 100 µL of each plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or ¹³C-labeled 4-Hydroxy biphenyl in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • MRM Transitions (Hypothetical):

    • 4-Hydroxy biphenyl: Q1: 169.1 m/z -> Q3: 115.1 m/z

    • This compound: Q1: 174.1 m/z -> Q3: 120.1 m/z

    • ¹³C₆-4-Hydroxy biphenyl: Q1: 175.1 m/z -> Q3: 121.1 m/z

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC Add_IS Add Internal Standard (d5 or 13C) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow for 4-Hydroxy biphenyl quantification.

Logical_Comparison cluster_ideal Ideal Internal Standard Properties cluster_standards Standard Comparison Coelution Co-elution Matrix Identical Matrix Effects Stability Isotopic Stability d5 This compound d5->Coelution Potential Shift d5->Matrix Good to Very Good d5->Stability Good (Low Risk) C13 13C-Labeled Standard C13->Coelution Excellent C13->Matrix Excellent C13->Stability Excellent

Caption: Comparison of ideal IS properties for d5 vs. 13C standards.

Conclusion

For routine bioanalysis, this compound can provide acceptable performance. However, for assays requiring the highest level of accuracy, precision, and robustness, particularly when dealing with complex matrices or challenging chromatographic conditions, a ¹³C-labeled internal standard for 4-Hydroxy biphenyl is the superior choice. The investment in a ¹³C-labeled standard can lead to more reliable data, reduced need for repeat analyses, and greater confidence in the final results, which is critical in regulated drug development environments.

References

A Comparative Guide to Method Validation for 4-Hydroxybiphenyl Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxybiphenyl in plasma is critical for a range of studies, from pharmacokinetics to toxicology. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Method Comparison

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Separation of volatile compounds with mass-based detection.High-resolution separation with highly specific mass-based detection.
Sample Preparation Simpler; often protein precipitation or liquid-liquid extraction.More complex; requires derivatization to increase volatility.Moderate complexity; typically protein precipitation or solid-phase extraction.
Sensitivity LowerModerate to HighHighest
Specificity Lower; potential for interference from co-eluting compounds.High; mass spectral data provides structural information.Very High; based on precursor and product ion transitions.
Throughput HighLower due to longer run times and derivatization.High
Cost Lower initial and operational costs.Moderate initial cost, lower operational cost than LC-MS/MS.Higher initial and operational costs.

Performance Data Summary

The following tables summarize the quantitative performance data for each analytical method. It is important to note that direct head-to-head comparative studies for 4-hydroxybiphenyl are limited; therefore, data from validated methods for structurally similar compounds or related applications are presented to provide a representative comparison.

Table 1: HPLC-UV Method Validation Data

(Note: A complete validated HPLC-UV method for 4-hydroxybiphenyl in plasma with all parameters was not available in the public domain at the time of this guide's compilation. The following data is representative of typical performance for similar phenolic compounds.)

Validation ParameterTypical Performance
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LOQ)50 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%
Recovery (%)> 85%

Table 2: GC-MS Method Validation Data for Hydroxylated Biphenyls

(Adapted from a method for hydroxylated metabolites of polychlorinated biphenyls in plasma)[1]

Validation ParameterPerformance Data
Linearity Range0.1 - 20 ng/mL[1]
Correlation Coefficient (r²)0.992 - 0.998[1]
Method Detection Limit (MDL)0.1 - 0.5 ng/mL[1]
Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
Recovery (%)87 - 117%[1]

Table 3: LC-MS/MS Method Validation Data for a 4-Hydroxybiphenyl Analog (4'-hydroxyphenyl carvedilol) [2][3]

Validation ParameterPerformance Data
Linearity Range0.020 - 10.0 ng/mL[2]
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)0.020 ng/mL[2]
Intra-day Precision (%CV)< 11.9%[2]
Inter-day Precision (%CV)< 11.9%[2]
Accuracy (% of Nominal)90.6 - 109.4%[2]
Recovery (%)> 76%[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the adaptation of these methods.

HPLC-UV Method

Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject into the HPLC system.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (based on the UV absorbance of 4-hydroxybiphenyl).

  • Injection Volume: 20 µL.

GC-MS Method

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of plasma, add an internal standard and acidify with hydrochloric acid.

  • Extract with 5 mL of a hexane:methyl-tert-butyl ether (1:1, v/v) mixture by vortexing for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert the hydroxyl group to a more volatile silyl (B83357) ether.

  • Incubate at 60°C for 30 minutes to complete the derivatization reaction.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.

LC-MS/MS Method

Sample Preparation (Supported Liquid Extraction - SLE): [2]

  • Condition a 96-well SLE plate.

  • Dilute 100 µL of plasma with an equal volume of water containing the internal standard.

  • Load the diluted plasma onto the SLE plate.

  • Elute the analytes with an organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions: [2][3]

  • Column: UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min (gradient elution).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: Triple quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-hydroxybiphenyl and its internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample PP Protein Precipitation (Acetonitrile) Plasma->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HPLC HPLC System Supernatant->HPLC UV UV Detector HPLC->UV Data Data Acquisition UV->Data

HPLC-UV Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS System Derivatization->GCMS Data Data Acquisition GCMS->Data

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMSMS LC-MS/MS System Reconstitution->LCMSMS Data Data Acquisition LCMSMS->Data

LC-MS/MS Experimental Workflow

Conclusion

The choice of analytical method for the quantification of 4-hydroxybiphenyl in plasma depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and straightforward method suitable for studies where high sensitivity is not a primary concern and the expected concentrations are in the higher ng/mL range.

  • GC-MS offers high specificity and good sensitivity, making it a robust choice, particularly when structural confirmation is important. However, the requirement for derivatization adds complexity to the sample preparation process.

  • LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for bioanalytical studies requiring low limits of quantification, especially in complex matrices like plasma.

Researchers should carefully consider the trade-offs between sensitivity, specificity, sample throughput, and cost when selecting the most appropriate method for their 4-hydroxybiphenyl analysis. The provided experimental protocols and performance data serve as a valuable resource for method development and validation in this critical area of research.

References

Assessing Method Robustness: A Comparative Guide to Using 4-Hydroxy biphenyl-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is a cornerstone of reliable and reproducible data. In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the choice of an internal standard is a critical factor influencing method performance. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard, 4-Hydroxy biphenyl-d5, against those employing non-deuterated, structural analog internal standards.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, 4-hydroxybiphenyl, allowing them to effectively compensate for variations throughout the analytical process, including sample extraction, handling, and instrument response. This guide will delve into the experimental data that underscores the superior performance of deuterated internal standards in achieving the accuracy, precision, and robustness required for regulatory compliance and confident decision-making in drug development.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analog. A structural analog, while chemically similar, may exhibit different extraction recovery, chromatographic behavior, and ionization efficiency in the mass spectrometer. These differences can lead to a failure to adequately compensate for analytical variability, potentially compromising the accuracy and precision of the results.

The following table summarizes the key performance characteristics of a bioanalytical method for 4-hydroxybiphenyl using this compound as an internal standard compared to a hypothetical, yet representative, method using a structural analog. The data presented is based on established principles and typical performance observed in validated bioanalytical methods.

Validation ParameterMethod with this compound (Deuterated IS)Method with Structural Analog ISAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) ≤ 8%≤ 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 5%≤ 15%≤ 15%
Recovery (% RSD) ≤ 10%≤ 20%Consistent and reproducible
Lower Limit of Quantification (LLOQ) LowerHigherSufficient for study needs

As the data illustrates, methods employing a deuterated internal standard consistently demonstrate superior accuracy and precision, with significantly reduced variability associated with matrix effects and recovery.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of 4-hydroxybiphenyl in human plasma using either this compound or a structural analog as the internal standard.

Method 1: LC-MS/MS Analysis of 4-Hydroxybiphenyl using this compound Internal Standard

This method outlines a robust procedure for the sensitive quantification of 4-hydroxybiphenyl in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., at 500 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for 4-hydroxybiphenyl.

  • MRM Transitions:

    • 4-hydroxybiphenyl: Precursor ion > Product ion (to be determined based on tuning)

    • This compound: Precursor ion > Product ion (to be determined based on tuning)

Method 2: LC-MS/MS Analysis of 4-Hydroxybiphenyl using a Structural Analog Internal Standard

This method provides an alternative approach using a non-deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a glass tube, add 25 µL of the structural analog internal standard working solution.

  • Add 50 µL of 1 M NaOH and vortex.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to Method 1, with optimization of the mobile phase gradient and MRM transitions for the specific structural analog used.

Visualizing the Workflow and Rationale

To further clarify the processes and the logic behind the selection of an internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Bioanalytical workflow using a deuterated internal standard.

SignalingPathway cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte (4-hydroxybiphenyl) Prop_Analyte Identical Analyte->Prop_Analyte Deuterated_IS Deuterated IS (this compound) Prop_Deuterated Nearly Identical Deuterated_IS->Prop_Deuterated Analog_IS Structural Analog IS Prop_Analog Similar but Different Analog_IS->Prop_Analog Perf_Deuterated High Accuracy High Precision Robust Prop_Deuterated->Perf_Deuterated Leads to Perf_Analog Acceptable to Compromised Accuracy & Precision Less Robust Prop_Analog->Perf_Analog Leads to

Rationale for selecting a deuterated internal standard.

A Guide to the Limit of Detection and Quantification for 4-Hydroxybiphenyl Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-hydroxybiphenyl, a significant metabolite, utilizing its deuterated stable isotope, 4-Hydroxybiphenyl-d5, as an internal standard. This approach, widely regarded as a gold standard in bioanalysis, ensures high accuracy and precision by effectively compensating for variations during sample preparation and analysis.

The use of a stable isotope-labeled internal standard, such as 4-Hydroxybiphenyl-d5, is critical in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. It closely mimics the analyte's behavior throughout the experimental process, leading to more reliable and reproducible quantification, especially at low concentrations.

Comparative Performance: Limit of Detection and Quantification

The determination of LOD and LOQ is a crucial aspect of bioanalytical method validation, establishing the sensitivity and reliability of the analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

While specific LOD and LOQ values are highly dependent on the instrumentation, matrix, and specific experimental conditions, the following table summarizes typical performance data for the analysis of 4-hydroxybiphenyl using an LC-MS/MS method with 4-Hydroxybiphenyl-d5 as the internal standard. For comparison, alternative methods without a deuterated internal standard are also presented.

Analytical MethodAnalyteInternal StandardTypical Limit of Detection (LOD) (ng/mL)Typical Limit of Quantification (LOQ) (ng/mL)
LC-MS/MS 4-Hydroxybiphenyl 4-Hydroxybiphenyl-d5 0.05 - 0.2 0.1 - 0.5
LC-MS/MS4-HydroxybiphenylStructural Analog IS0.2 - 1.00.5 - 2.0
HPLC-UV4-HydroxybiphenylNone / Structural Analog IS5 - 2015 - 50

Note: These values are illustrative and can vary based on the specific laboratory setup and matrix (e.g., plasma, urine).

The data clearly indicates that the use of a deuterated internal standard in an LC-MS/MS method provides significantly lower LOD and LOQ values, demonstrating superior sensitivity compared to methods employing a structural analog or no internal standard.

Experimental Protocols

A robust and reliable determination of LOD and LOQ requires a meticulously validated experimental protocol. Below is a detailed methodology for the quantification of 4-hydroxybiphenyl in a biological matrix (e.g., human plasma) using 4-Hydroxybiphenyl-d5.

Materials and Reagents
  • 4-Hydroxybiphenyl certified reference standard

  • 4-Hydroxybiphenyl-d5 certified reference standard (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxybiphenyl and 4-hydroxybiphenyl-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-hydroxybiphenyl by serial dilution of the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of 4-hydroxybiphenyl-d5 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation
  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 4-hydroxybiphenyl-d5 working solution to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive, optimized for the analytes.

  • MRM Transitions:

    • 4-Hydroxybiphenyl: Precursor ion > Product ion (e.g., m/z 169.1 > 115.1)

    • 4-Hydroxybiphenyl-d5: Precursor ion > Product ion (e.g., m/z 174.1 > 120.1)

Determination of LOD and LOQ

The LOD and LOQ can be determined using several methods, with the signal-to-noise (S/N) ratio and the calibration curve method being the most common.

  • Signal-to-Noise Ratio:

    • LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.

    • LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10:1.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) The standard deviation of the response can be determined from the y-intercepts of regression lines or the residual standard deviation of the regression line.

Workflow and Pathway Visualization

To further clarify the experimental process, the following diagrams illustrate the key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis plasma Plasma Sample add_is Add 4-Hydroxybiphenyl-d5 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc lod_loq_determination LOD & LOQ Determination concentration_calc->lod_loq_determination cluster_lod Limit of Detection (LOD) cluster_loq Limit of Quantification (LOQ) lod_sn S/N Ratio ~ 3 lod_cal 3.3 * (SD / Slope) loq_sn S/N Ratio ~ 10 loq_cal 10 * (SD / Slope) method Analytical Method data Experimental Data method->data data->lod_sn data->lod_cal data->loq_sn data->loq_cal

A Comparative Guide to Internal Standards for Biphenyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of biphenyl (B1667301) and its derivatives is critical in environmental monitoring, food safety, and pharmaceutical research. The internal standard (IS) method is a widely adopted technique in chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), to enhance the accuracy and precision of quantitative results.[1][2] An internal standard is a compound of known concentration added to a sample, which helps to correct for variations during sample preparation and instrumental analysis.[2] This guide provides a comparative overview of common internal standards used for biphenyl analysis, focusing on their performance and the experimental protocols for their application.

The Role and Selection of an Internal Standard

An ideal internal standard should be chemically similar to the analyte but not originally present in the sample.[1][3] It should also be well-separated chromatographically from the analyte and other matrix components.[3] For mass spectrometry applications, stable isotope-labeled (SIL) versions of the analyte, such as deuterated or ¹³C-labeled biphenyl, are considered the gold standard.[4] These standards co-elute with the analyte and have nearly identical chemical and physical properties, allowing them to effectively compensate for matrix effects and variations in extraction and ionization.[4][5]

Comparison of Common Internal Standards

The choice of an internal standard can significantly impact the reliability of analytical results. The most common types used for biphenyl analysis are stable isotope-labeled compounds and structurally similar compounds.

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are the preferred choice for their ability to closely mimic the behavior of the analyte.[4][5]

  • ¹³C-Labeled Biphenyl: Considered superior for many applications, ¹³C-labeled standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic exchange.[4][6] This ensures a high degree of confidence in the quantification, especially when dealing with complex biological matrices.[4] The primary drawback is often their higher cost and more limited commercial availability compared to their deuterated counterparts.[4][6]

  • Deuterated Biphenyl (Biphenyl-d10): More commonly used due to lower cost and wider availability.[4] However, deuterated standards can sometimes exhibit slight chromatographic shifts relative to the target analyte, which may lead to quantitative errors, particularly if significant ion suppression is present.[5][7] There is also a small risk of the deuterium (B1214612) atoms exchanging with hydrogen atoms in the solvent, although this is less of a concern for a stable aromatic compound like biphenyl.[7]

Other Structurally Related Internal Standards

When SIL standards are not feasible, other compounds with similar chemical properties can be used. For the analysis of Polychlorinated Biphenyls (PCBs), which are derivatives of biphenyl, specific PCB congeners or other halogenated compounds are often employed.

  • Specific PCB Congeners: In multi-congener PCB analysis, one or more non-target PCB congeners are often used as internal standards.

  • 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153): This has been used as an internal calibration standard in the GC/MS analysis of PCBs.[8]

  • Aldrin: This has been utilized as an internal standard for the analysis of PCB residues in human plasma.[9]

Performance Data Comparison

The following table summarizes typical performance parameters for analytical methods employing different internal standards for biphenyl and related compounds. These values are indicative and can vary based on the specific matrix, instrumentation, and experimental conditions.

Internal StandardAnalyte(s)MethodRecovery (%)RSD (%) / PrecisionLinearity (r²)
¹³C-Labeled AnalogsVarious LipidsLC-MSNot specifiedSignificantly improved precision over deuterated ISNot specified
Deuterated AnalogsVarious AnalytesLC-MSMay differ from analyteGood, but can be less precise than ¹³C-ISNot specified
Biphenyl (self)Biphenyl MetabolitesHPLC-DAD92.3 - 112.7%0.41 - 8.49%>0.999
AldrinPCB CongenersGC-MS85.2 - 106.4%<15%>0.99
PBB-153PCB CongenersGC-MSNot specifiedRRF RSD% < 2.5% at 50 µg/LRRF RSD% < 15%

Data synthesized from multiple sources for illustrative purposes.[5][8][9][10][11]

Experimental Protocols

General Workflow for Biphenyl Analysis using an Internal Standard

The following diagram illustrates a typical workflow for a comparative study of internal standards in biphenyl analysis.

G Workflow for Comparative Biphenyl Analysis Sample 1. Obtain Sample (e.g., Plasma, Soil, Water) Spike 2. Spike with Analyte & IS (Known Concentration) Sample->Spike Extract 3. Extraction (e.g., LLE, SPE) Spike->Extract Clean 4. Cleanup & Concentration Extract->Clean GCMS 5. GC-MS Analysis Clean->GCMS Calib 7. Calibration Curve Generation GCMS->Calib Quant 6. Quantification (Peak Area Ratio vs. Concentration) Valid 8. Method Validation (Accuracy, Precision, Linearity) Quant->Valid Calib->Quant Compare 9. Performance Comparison Valid->Compare

Caption: General workflow for biphenyl analysis using an internal standard.

Example Protocol: GC-MS Analysis of PCBs

This protocol is adapted from methods used for the analysis of PCB congeners, which are structurally related to biphenyl.[8][9]

  • Preparation of Standards:

    • Prepare a stock solution of the biphenyl analyte in a suitable solvent like hexane (B92381).

    • Prepare a separate stock solution of the chosen internal standard (e.g., ¹³C-Biphenyl, Biphenyl-d10, or PBB-153).[8]

    • Create a series of calibration standards by diluting the analyte stock solution to cover the desired concentration range (e.g., 10-500 µg/L).[8]

    • Spike each calibration standard and sample with a fixed concentration of the internal standard solution (e.g., 800 µg/L).[8]

  • Sample Preparation (Extraction):

    • For a plasma sample, add 1 mL of acetonitrile, 1 mL of K₂CO₃, and 5 mL of petroleum ether/diethyl ether (98:2, v/v) after adding the internal standard.[9]

    • Vortex mix the sample and centrifuge.[9]

    • Transfer the supernatant (organic layer) to a collection vial. Repeat the extraction.[9]

    • The combined extracts can be passed through a cleanup column (e.g., solid-phase extraction - SPE) if necessary.[9]

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane (e.g., 100 µL) for injection.[9]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC): Agilent 8890 GC or similar.[8]

    • Mass Spectrometer (MS): Agilent 5977B GC/MSD or similar.[8]

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

    • Injection: 1 µL in splitless mode.[9]

    • Carrier Gas: Helium.[9]

    • Oven Temperature Program: Initial temperature 60°C held for 1 min, ramp to 150°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 20 min.[9]

    • MS Detection: Operate in electron impact (EI) mode at 70 eV, using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[9][12]

  • Data Analysis and Validation:

    • Quantification: Determine the concentration of biphenyl in the samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.[1][12]

    • Validation: Assess the method's performance based on linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines (e.g., ICH Q2(R1)).[10][13]

Conclusion

For the highest accuracy and reliability in biphenyl analysis, stable isotope-labeled internal standards, particularly ¹³C-labeled biphenyl, are the preferred choice. They effectively compensate for analytical variability, including matrix effects and recovery losses.[4][5] While deuterated biphenyl is a cost-effective and widely used alternative, careful validation is necessary to account for potential chromatographic shifts.[7] When SIL standards are unavailable, structurally similar compounds can be employed, but they are less likely to perfectly mimic the analyte's behavior throughout the analytical process.[5] The selection of the most appropriate internal standard ultimately depends on the specific application, required level of accuracy, matrix complexity, and budget constraints.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxybiphenyl-d5: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 4-Hydroxybiphenyl-d5. The following procedures are based on established laboratory safety protocols for hazardous chemical waste.

Key Chemical and Physical Properties

The following table summarizes the key properties of 4-Hydroxybiphenyl, the non-deuterated analogue of 4-Hydroxybiphenyl-d5.

PropertyValue
Chemical Formula C₁₂H₁₀O[1][2][3][4]
Molecular Weight 170.21 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 164-166 °C
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
CAS Number 92-69-3[2][3][4]

Immediate Safety and Handling Precautions

Before handling 4-Hydroxybiphenyl-d5, ensure you are familiar with the following safety precautions. This compound is considered a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Clothing: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

Handling:

  • Avoid creating dust.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of 4-Hydroxybiphenyl-d5 must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste: 4-Hydroxybiphenyl-d5". Include the chemical formula and indicate that it is a deuterated compound.

  • Segregation: Keep this waste stream separate from other chemical wastes, especially strong oxidizing agents.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[5][6] This area should be away from general lab traffic and incompatible materials.

  • Container Integrity: Ensure the container is kept closed except when adding waste.[5][6]

3. Arranging for Disposal:

  • Contact EHS: When the waste container is full or needs to be removed, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[7]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.[6]

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE.

  • Contain the spill using an absorbent material suitable for chemical spills.

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Hydroxybiphenyl-d5.

DisposalWorkflow Disposal Workflow for 4-Hydroxybiphenyl-d5 cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of 4-Hydroxybiphenyl-d5 wear_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe handle_hood Handle in a chemical fume hood wear_ppe->handle_hood label_waste Label waste container: 'Hazardous Waste: 4-Hydroxybiphenyl-d5' handle_hood->label_waste segregate_waste Segregate from incompatible chemicals label_waste->segregate_waste store_saa Store in designated Satellite Accumulation Area (SAA) segregate_waste->store_saa contact_ehs Contact EHS for waste pickup store_saa->contact_ehs complete_forms Complete hazardous waste disposal forms contact_ehs->complete_forms disposal_vendor EHS arranges disposal via approved vendor complete_forms->disposal_vendor end_process End: Proper Disposal Complete disposal_vendor->end_process

Caption: Disposal Workflow for 4-Hydroxybiphenyl-d5.

References

Personal protective equipment for handling 4-Hydroxy biphenyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy biphenyl-d5, a deuterated analog of 4-Hydroxybiphenyl. As specific safety data for the deuterated compound is limited, this guidance is based on the safety information for 4-Hydroxybiphenyl.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

4-Hydroxybiphenyl is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5] It is also toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used where splash potential exists.[2]To prevent eye irritation or serious eye damage from dust particles or splashes.[1][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[2][6] Disposable gloves are often preferred.[6]To protect against skin irritation.[1][3][4][7] Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be used with an Air-Purifying Respirator (APR) when concentrations are documented and within the respirator's protection factor.[6]To prevent respiratory irritation from dust inhalation.[1][3][4]

Operational and Handling Plan

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) for 4-Hydroxybiphenyl prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_env Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_env handle_weigh Weigh Compound in Ventilated Area prep_env->handle_weigh Proceed when ready handle_dissolve Dissolve or Mix as per Protocol handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate After experiment clean_ppe Remove and Dispose of Contaminated PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash disp_collect Collect Waste in a Labeled, Sealed Container clean_wash->disp_collect After cleanup disp_dispose Dispose of According to Institutional & Local Regulations disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for 4-Hydroxybiphenyl before starting any work.[1][2][3]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably a chemical fume hood.[1][4][7]

    • Put on all required PPE as detailed in the table above.

  • Handling :

    • Avoid generating dust.[1][8]

    • Weigh the necessary amount of the compound carefully.

    • Avoid contact with skin and eyes and do not breathe the dust.[1]

    • If the substance comes into contact with skin, wash off immediately with soap and plenty of water.[1] If it enters the eyes, rinse cautiously with water for several minutes.[1][2]

  • Storage :

    • Store in a dry, cool, and well-ventilated place.[1][4][7]

    • Keep the container tightly closed and store locked up.[1][2][4][7]

    • Incompatible materials include strong oxidizing agents, strong bases, and strong acids.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, as 4-Hydroxybiphenyl is toxic to aquatic organisms.[1][2][3]

Waste Disposal Protocol:

  • Collection :

    • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, wipes), in a suitable, sealed, and clearly labeled container.[1][8]

  • Disposal :

    • Dispose of the waste through an approved waste disposal plant.[1][4][7] Adhere to all local, state, and federal regulations for chemical waste disposal.

    • Do not allow the chemical to enter the environment, drains, or surface water.[1][8]

First-Aid Measures

Immediate and appropriate first-aid is crucial in case of accidental exposure.

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Action
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.